5-Azidopentyl 4-methylbenzenesulfonate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
5-azidopentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-11-5-7-12(8-6-11)19(16,17)18-10-4-2-3-9-14-15-13/h5-8H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCBZIBQKNHADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Azidopentyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker molecule of significant interest in the fields of chemical biology, drug development, and materials science. This compound incorporates two key functional groups: a terminal azide (B81097) (-N₃) and a tosylate (-OTs) group. The azide group serves as a versatile handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient and specific conjugation to alkyne-modified molecules. The tosylate group is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment to a wide range of nucleophiles such as amines, thiols, and hydroxyls. This dual reactivity makes 5-Azidopentyl 4-methylbenzenesulfonate a valuable tool for the synthesis of complex molecular architectures, including bioconjugates, drug delivery systems, and functionalized polymers.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound. It is important to note that while core properties are well-documented, specific experimental data such as melting point and detailed spectral analyses are not widely published and may vary based on purity and experimental conditions.
| Property | Value | Source |
| CAS Number | 1407974-54-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₃S | [1] |
| Molecular Weight | 283.35 g/mol | [1][2] |
| Purity | ≥95% | [3] |
| Appearance | Not specified (likely an oil or low-melting solid) | General knowledge |
| Storage Conditions | Store in a dark place, inert atmosphere, in a freezer at -20°C | [1][3] |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated hydrocarbons. | General knowledge |
Synthesis and Reaction Mechanisms
Synthesis of this compound
A general and reliable method for the synthesis of azidoalkyl tosylates involves a two-step process starting from the corresponding diol. The following protocol is a representative procedure adapted from general methods for the synthesis of similar compounds.
Experimental Protocol: Synthesis of this compound
Materials:
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (B92270) or Triethylamine (B128534) (Et₃N)
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
Step 1: Monotosylation of 1,5-Pentanediol
-
Dissolve 1,5-pentanediol (1 equivalent) in a minimal amount of dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0 °C).
-
Add pyridine or triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1 equivalent) in DCM to the reaction mixture dropwise over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5-hydroxypentyl 4-methylbenzenesulfonate.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure monotosylated intermediate.
Step 2: Azidation of 5-hydroxypentyl 4-methylbenzenesulfonate
-
Dissolve the purified 5-hydroxypentyl 4-methylbenzenesulfonate (1 equivalent) in DMF or DMSO in a round-bottom flask.
-
Add sodium azide (1.5-3 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
dot
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The azide group of this compound readily participates in the CuAAC reaction, a cornerstone of click chemistry. This reaction is highly efficient, regioselective (yielding the 1,4-disubstituted triazole), and biocompatible under the right conditions.[4][5]
The generally accepted mechanism involves the following key steps:
-
Formation of a copper(I)-acetylide intermediate from a terminal alkyne and a Cu(I) source.
-
Coordination of the azide to the copper acetylide.
-
Cycloaddition to form a six-membered copper-containing intermediate.
-
Rearrangement and protonolysis to release the stable 1,2,3-triazole product and regenerate the Cu(I) catalyst.[6]
dot
Applications in Bioconjugation
A primary application of this compound is in bioconjugation, where it acts as a linker to connect different molecular entities, such as a small molecule drug to a protein or a fluorescent dye to a biopolymer. The tosylate end can be used to attach the linker to a biomolecule, and the azide end can then be used for click chemistry conjugation.
Experimental Protocol: Two-Step Protein Labeling and Conjugation
This protocol describes a general workflow for first labeling a protein with the azido-linker via nucleophilic attack on the tosylate, followed by a click reaction to an alkyne-modified payload.
Materials:
-
Protein with an accessible nucleophilic residue (e.g., lysine, cysteine) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Alkyne-modified molecule (e.g., fluorescent dye, drug)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a Cu(I) stabilizing ligand
-
Desalting column or dialysis equipment for purification
Procedure:
Step 1: Protein Azidation
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
To a solution of the protein in a suitable buffer, add the linker stock solution to achieve the desired molar excess of the linker. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature or 37 °C for a specified time (e.g., 2-24 hours) with gentle agitation. The optimal conditions (pH, temperature, time, and linker excess) should be determined empirically for each specific protein.
-
Remove the excess, unreacted linker by size exclusion chromatography (desalting column) or dialysis against a suitable buffer.
-
Characterize the azido-modified protein to determine the degree of labeling (e.g., using mass spectrometry or a colorimetric assay after Staudinger ligation with a phosphine-based probe).
Step 2: Click Chemistry Conjugation
-
Prepare the following stock solutions:
-
Alkyne-modified molecule in DMSO or water.
-
Copper(II) sulfate in water.
-
THPTA or TBTA ligand in water or DMSO.
-
Freshly prepared sodium ascorbate in water.
-
-
In a reaction tube, add the azido-modified protein.
-
Add the alkyne-modified molecule.
-
Add the copper(II) sulfate and the ligand.
-
Initiate the reaction by adding the sodium ascorbate solution.[7]
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.[8]
-
Purify the resulting bioconjugate using an appropriate method, such as size exclusion chromatography, to remove the catalyst and excess reagents.
-
Characterize the final bioconjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.
dot
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. Organic azides can be energetic and potentially explosive, although the risk is generally low for molecules of this size and structure under normal laboratory conditions. Tosylates are alkylating agents and should be handled with care.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, a freezer at -20°C is recommended.[1][3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a highly versatile chemical tool for researchers in chemistry and biology. Its orthogonal reactive ends—the tosylate for nucleophilic substitution and the azide for click chemistry—provide a powerful strategy for the construction of complex molecular assemblies. The applications of this linker are vast, ranging from the development of antibody-drug conjugates and targeted drug delivery systems to the functionalization of surfaces and the synthesis of novel polymers. The robust and efficient nature of the click reaction, in particular, ensures that this compound will remain a valuable component in the molecular engineering toolbox.
References
- 1. 1407974-54-2|this compound|BLD Pharm [bldpharm.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Azide-pentane-Tos | CAS:1407974-54-2 | AxisPharm [axispharm.com]
- 4. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com.cn [confluore.com.cn]
Synthesis of 5-Azidopentyl 4-methylbenzenesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a valuable bifunctional linker in chemical biology and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the intermediate 5-azidopentan-1-ol (B1310545), followed by its tosylation to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in its practical application.
Synthesis Pathway Overview
The synthesis of 5-Azidopentyl 4-methylbenzenesulfonate is achieved through a two-step reaction sequence. The first step involves the nucleophilic substitution of a halide with an azide (B81097) group to form 5-azidopentan-1-ol. The subsequent step is the tosylation of the primary alcohol functionality to introduce the tosyl group, a good leaving group for further conjugation reactions.
Experimental Protocols
Step 1a: Synthesis of 5-Bromopentan-1-ol
This protocol is adapted from a known procedure for the synthesis of 5-bromopentan-1-ol from 1,5-pentanediol.
Materials:
-
1,5-Pentanediol
-
40% Hydrobromic acid
-
Benzene
-
5% Sodium hydroxide (B78521) solution
-
10% Hydrochloric acid
-
Saturated brine
-
Anhydrous sodium sulfate
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
To a 250 mL three-necked flask, add 1,5-pentanediol (14 g, 0.135 mol), 40% hydrobromic acid (28 mL, 0.2 mol), and 60 mL of benzene.
-
Heat the mixture in an oil bath at 70-80 °C for 15 hours with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the mixture successively with 5% sodium hydroxide solution, 10% hydrochloric acid, and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of petroleum ether and ethyl acetate (8:1 v/v) as the eluent.
-
Concentrate the fractions containing the product to yield 5-bromopentan-1-ol as a colorless to pale yellow liquid.[1]
Step 1b: Synthesis of 5-Azidopentan-1-ol
This procedure involves the nucleophilic substitution of the bromide in 5-bromopentan-1-ol with an azide ion.[2]
Materials:
-
5-Bromopentan-1-ol
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5-bromopentan-1-ol (1.0 eq) in dimethyl sulfoxide (DMSO).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture with stirring (e.g., at 60-80 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-azidopentan-1-ol. Further purification can be achieved by column chromatography if necessary.
Step 2: Synthesis of this compound
This protocol is a general procedure for the tosylation of a primary alcohol and is adapted for 5-azidopentan-1-ol.
Materials:
-
5-Azidopentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (B109758) (DCM)
-
Deionized water
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-azidopentan-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add anhydrous pyridine (1.5 eq) to the stirred solution.
-
To this mixture, add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours or until TLC analysis indicates completion of the reaction.
-
Quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound and its intermediates.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Starting Material | Yield (%) | Physical State |
| 5-Bromopentan-1-ol | C₅H₁₁BrO | 167.04 | 1,5-Pentanediol | 89.1[1] | Colorless to pale yellow liquid |
| 5-Azidopentan-1-ol | C₅H₁₁N₃O | 129.16 | 5-Bromopentan-1-ol | - | - |
| This compound | C₁₂H₁₇N₃O₃S | 299.35 | 5-Azidopentan-1-ol | - | - |
Note: Yields for the conversion of 5-bromopentan-1-ol to 5-azidopentan-1-ol and the final tosylation step are not explicitly reported in the searched literature and will depend on the specific reaction conditions and purification methods employed.
Characterization Data (Predicted)
While specific experimental spectroscopic data for this compound was not found in the search results, the following are predicted characteristic signals based on the structure and data for analogous compounds.
¹H NMR (CDCl₃):
-
δ 7.80 (d, 2H): Aromatic protons ortho to the sulfonyl group.
-
δ 7.35 (d, 2H): Aromatic protons meta to the sulfonyl group.
-
δ 4.05 (t, 2H): Methylene protons adjacent to the tosylate oxygen (-CH₂-OTs).
-
δ 3.30 (t, 2H): Methylene protons adjacent to the azide group (-CH₂-N₃).
-
δ 2.45 (s, 3H): Methyl protons of the tosyl group.
-
δ 1.80-1.40 (m, 6H): Methylene protons of the pentyl chain.
¹³C NMR (CDCl₃):
-
δ 145.0: Quaternary aromatic carbon of the tosyl group.
-
δ 133.0: Quaternary aromatic carbon of the tosyl group.
-
δ 130.0: Aromatic CH carbons meta to the sulfonyl group.
-
δ 128.0: Aromatic CH carbons ortho to the sulfonyl group.
-
δ 70.0: Methylene carbon adjacent to the tosylate oxygen (-CH₂-OTs).
-
δ 51.0: Methylene carbon adjacent to the azide group (-CH₂-N₃).
-
δ 28.5, 28.0, 22.0: Methylene carbons of the pentyl chain.
-
δ 21.6: Methyl carbon of the tosyl group.
IR (Infrared Spectroscopy):
-
~2100 cm⁻¹: Strong, sharp absorption characteristic of the azide (N₃) stretching vibration.
-
~1360 cm⁻¹ and ~1175 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonate (S=O) group.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2940, ~2860 cm⁻¹: Aliphatic C-H stretching.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described protocols and perform thorough characterization to ensure the purity and identity of the synthesized compound.
References
Tos-pentane-azide: A Versatile Bifunctional Linker for Bioconjugation and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of bioconjugation and drug delivery, the precise and stable connection of molecules is paramount. Bifunctional linkers serve as molecular bridges, enabling the covalent attachment of two different molecular entities. Tos-pentane-azide is a hetero-bifunctional linker that offers a strategic advantage in the synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of Tos-pentane-azide, detailing its synthesis, chemical properties, and its application in modern drug development and research, with a focus on its role in "click" chemistry.
Tos-pentane-azide incorporates two key functional groups: a tosylate and an azide (B81097). The tosyl (p-toluenesulfonyl) group is an excellent leaving group in nucleophilic substitution reactions, facilitating the attachment of the linker to a molecule containing a nucleophile, such as a hydroxyl or thiol group.[1][2][3] Concurrently, the terminal azide group is a versatile handle for bioorthogonal "click" chemistry reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] This dual functionality allows for a sequential and controlled approach to conjugation, making Tos-pentane-azide a valuable tool in the construction of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic and diagnostic agents.[6][]
Chemical Properties and Synthesis
The structure of Tos-pentane-azide features a five-carbon aliphatic chain that separates the tosylate and azide functionalities. This spacer length can be critical in overcoming steric hindrance between the conjugated molecules.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₃O₃S | [8] |
| Molecular Weight | 283.35 g/mol | [8] |
| Appearance | Typically a colorless to pale yellow oil or solid | N/A |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMF, DMSO, CH₂Cl₂) | N/A |
| Storage | Recommended storage at -20°C to ensure long-term stability | [8] |
Synthesis of Tos-pentane-azide
The synthesis of Tos-pentane-azide is a two-step process starting from 1,5-pentanediol (B104693). The first step involves the selective monosubstitution of one hydroxyl group with a tosyl group, followed by the conversion of the remaining hydroxyl group to an azide.
Experimental Protocol: Synthesis of Tos-pentane-azide
Part 1: Monotosylation of 1,5-Pentanediol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-pentanediol (1.0 eq) in anhydrous pyridine (B92270) or a mixture of dichloromethane (B109758) and triethylamine (B128534) at 0°C (ice bath).
-
Addition of Tosyl Chloride: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.0 eq) in the same anhydrous solvent to the stirred solution of the diol. The slow addition is crucial to favor monosubstitution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by adding cold water. Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the monotosylated product.
Part 2: Azidation of 5-tosyloxypentan-1-ol
-
Reaction Setup: Dissolve the purified 5-tosyloxypentan-1-ol (1.0 eq) in a polar aprotic solvent like anhydrous dimethylformamide (DMF).[9]
-
Addition of Sodium Azide: Add sodium azide (NaN₃) (1.5-2.0 eq) to the solution.[9] Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[10]
-
Reaction Conditions: Heat the reaction mixture to 60-80°C and stir for 12-24 hours.[9] The reaction proceeds via an Sₙ2 mechanism, where the azide anion displaces the tosylate leaving group.[11]
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate.[9]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tos-pentane-azide. Further purification can be achieved by column chromatography if necessary.[9]
Applications in Bioconjugation via Click Chemistry
The azide moiety of Tos-pentane-azide is the gateway to its application in "click" chemistry, a class of reactions known for their high efficiency, selectivity, and biocompatibility.[4][9]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[8][10] This reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[8][12]
General Protocol for CuAAC Bioconjugation
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule (e.g., protein, peptide, or nucleic acid) in an appropriate aqueous buffer (amine-free, e.g., phosphate (B84403) buffer).
-
Prepare a stock solution of Tos-pentane-azide (or a molecule conjugated to it) in an organic solvent like DMSO or DMF.
-
-
Catalyst Preparation:
-
Prepare a stock solution of copper(II) sulfate (e.g., 20 mM in water).[12]
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), in water (e.g., 50 mM).[8][12] The ligand enhances reaction rates and reduces cytotoxicity.[8]
-
Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 100 mM in water).[12]
-
-
Reaction Mixture:
-
In a reaction vessel, combine the alkyne-modified biomolecule and a molar excess of the azide-containing molecule.
-
Add the copper(II) sulfate and ligand solution. A typical final concentration for the copper catalyst is 50-250 µM.[12]
-
Initiate the reaction by adding the sodium ascorbate solution (final concentration typically 1-5 mM).[12]
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or SDS-PAGE.
-
Purification: Purify the resulting conjugate using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity chromatography, to remove excess reagents and the catalyst.[13]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the cytotoxicity of a copper catalyst is a concern, such as in living cells, SPAAC offers a metal-free alternative.[5][] This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts readily with an azide without the need for a catalyst.[]
General Protocol for SPAAC Bioconjugation
-
Preparation of Reactants:
-
Dissolve the cyclooctyne-functionalized biomolecule in a suitable amine-free buffer (e.g., PBS, pH 7.4).[13]
-
Prepare a stock solution of the Tos-pentane-azide-modified molecule in an organic solvent like DMSO or DMF.
-
-
Reaction Mixture:
-
Add a molar excess (typically 5-20 fold) of the azide-containing molecule to the solution of the cyclooctyne-functionalized biomolecule.[13]
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or at 4°C overnight.[13]
-
Purification: Remove the excess unreacted azide-linker by size-exclusion chromatography or dialysis.[5][13]
Application in Antibody-Drug Conjugate (ADC) Development
A prime application of bifunctional linkers like Tos-pentane-azide is in the construction of ADCs.[6][] ADCs are targeted therapies that consist of a monoclonal antibody linked to a potent cytotoxic drug. The linker plays a critical role in the stability and efficacy of the ADC.[15][16]
The workflow for generating an ADC using Tos-pentane-azide can be envisioned as follows:
-
Drug-Linker Conjugation: The tosylate end of Tos-pentane-azide is reacted with a nucleophilic group (e.g., a hydroxyl group) on the cytotoxic payload.
-
Antibody Modification: A terminal alkyne or a strained cyclooctyne is introduced onto the monoclonal antibody through modification of specific amino acid residues (e.g., lysine (B10760008) or cysteine).
-
Click Chemistry Conjugation: The azide-functionalized drug-linker construct is then "clicked" onto the modified antibody using either CuAAC or SPAAC to form the final ADC.
Visualizing the Workflows
Synthesis of Tos-pentane-azide
Caption: Synthetic pathway for Tos-pentane-azide.
ADC Synthesis Workflow using Tos-pentane-azide and CuAAC
Caption: Workflow for ADC synthesis via CuAAC.
Conclusion
Tos-pentane-azide stands out as a highly valuable and versatile bifunctional linker for researchers and professionals in drug development and chemical biology. Its orthogonal reactive ends—a tosylate for nucleophilic substitution and an azide for click chemistry—provide a robust platform for the controlled and efficient synthesis of complex bioconjugates. The detailed protocols and workflows presented in this guide offer a practical framework for the application of Tos-pentane-azide in cutting-edge research, particularly in the development of targeted therapeutics like antibody-drug conjugates. As the demand for precisely engineered biomolecules continues to grow, the strategic implementation of such linkers will remain a cornerstone of innovation in the field.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. proprep.com [proprep.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A bifunctional molecule-based strategy for the development of theranostic antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jenabioscience.com [jenabioscience.com]
- 13. benchchem.com [benchchem.com]
- 15. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 16. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
An In-depth Technical Guide to the Mechanism of Action of 5-Azidopentyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional chemical linker instrumental in the fields of chemical biology and drug development. This molecule possesses two distinct reactive moieties: a terminal azide (B81097) group and a tosylate leaving group. This guide elucidates the mechanism of action of 5-Azidopentyl 4-methylbenzenesulfonate from a chemical reactivity perspective, detailing its role in bioconjugation and the synthesis of complex molecules. Experimental protocols for its application and a summary of its physicochemical properties are also provided.
Core Mechanism of Action: A Dual Reactivity Profile
The utility of this compound lies in its dual chemical reactivity, which allows for the sequential or orthogonal conjugation of different molecular entities. The "mechanism of action" is therefore not biological, but rather a description of its chemical functionalities that enable it to act as a versatile linker.
-
Azide Group: This functional group is primarily utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This reaction is highly efficient, specific, and bioorthogonal, meaning it can proceed in complex biological media without cross-reacting with native functional groups.[3][4] The azide reacts with a terminal alkyne to form a stable triazole linkage.[1]
-
Tosyl Group: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions (typically S
N2).[5][6] This allows for the covalent attachment of a wide range of nucleophiles, such as amines, thiols, or carboxylates, by displacing the tosylate group.[7]
This dual functionality enables a modular approach to synthesis. For instance, a molecule of interest can first be attached via nucleophilic substitution at the tosylate position, and the resulting azide-functionalized molecule can then be "clicked" onto another molecule containing an alkyne.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 1407974-54-2 | [1] |
| Molecular Formula | C₁₂H₁₇N₃O₃S | [8] |
| Molecular Weight | 299.35 g/mol | Calculated |
| Appearance | Not specified | |
| Solubility | Soluble in organic solvents such as DMSO, DMF, dichloromethane. | Inferred from reactivity |
Synthesis Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are generalized experimental protocols for the two primary reactions involving this compound. Optimization will be required for specific applications.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of an alkyne-containing molecule to the azide group of this compound.
Materials:
-
This compound
-
Alkyne-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Prepare stock solutions of all reagents. For example, 100 mM CuSO₄ in water, 200 mM THPTA in water, and 100 mM sodium ascorbate in water.[10][11]
-
In a reaction vessel, dissolve the alkyne-containing molecule and a molar excess (typically 1.5-5 equivalents) of this compound in the chosen solvent system.
-
Add the copper-stabilizing ligand (THPTA or TBTA) to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[4]
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., TLC, LC-MS).
-
Purify the resulting triazole-linked product using standard chromatographic methods.
Caption: Workflow for the CuAAC "click" reaction.
Nucleophilic Substitution of the Tosylate Group
This protocol outlines the reaction of a nucleophile with the tosylate end of this compound.
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or carboxylate)
-
Aprotic polar solvent (e.g., DMF, acetonitrile)
-
Base (if required, e.g., triethylamine (B128534) for amine nucleophiles)
Procedure:
-
Dissolve this compound in the chosen aprotic polar solvent.
-
Add the nucleophile to the solution. A molar excess of the nucleophile may be used to drive the reaction to completion.
-
If the nucleophile is an amine, a non-nucleophilic base such as triethylamine or diisopropylethylamine should be added to neutralize the generated p-toluenesulfonic acid.[6]
-
Heat the reaction mixture as required (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water) and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography or other appropriate methods.
Caption: Workflow for the nucleophilic substitution of the tosylate group.
Applications in Drug Development
The unique properties of this compound make it a valuable tool in drug development for several applications:
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic payloads to antibodies. For example, the tosylate end can react with a functional group on the drug, and the azide end can be "clicked" to an alkyne-modified antibody.[10]
-
PROTACs (Proteolysis Targeting Chimeras): The linker can be used to synthesize PROTACs by connecting a ligand for a target protein and a ligand for an E3 ubiquitin ligase.
-
Bioconjugation: It can be used to attach probes, such as fluorescent dyes or biotin, to biomolecules for imaging and detection purposes.
Conclusion
This compound is a versatile heterobifunctional linker whose mechanism of action is defined by the distinct and orthogonal reactivity of its azide and tosylate functional groups. This dual nature allows for the precise and efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug development and chemical biology. The provided protocols and workflows serve as a guide for the practical application of this powerful chemical linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Ch8 : Tosylates [chem.ucalgary.ca]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 8. 1407974-54-2|this compound|BLD Pharm [bldpharm.com]
- 9. CN111393335A - Production process of 4-methylbenzenesulfonic acid-2-ethyl azide - Google Patents [patents.google.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. confluore.com [confluore.com]
Function of the tosyl group as a leaving group in nucleophilic substitution
An In-depth Technical Guide on the Function of the Tosyl Group as a Leaving Group in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. A frequent and critical challenge in organic synthesis is the conversion of a poor leaving group, such as a hydroxyl group, into an excellent one. The p-toluenesulfonyl group, commonly known as the tosyl group (Ts), provides a highly effective and versatile solution to this problem. The corresponding ester, a tosylate (TsO-), is an exceptional leaving group, and its use has become indispensable in multi-step synthesis.
This technical guide provides a comprehensive overview of the tosyl group's function as a superior leaving group. It will delve into the underlying chemical principles that govern its reactivity, present quantitative data comparing it to other common leaving groups, provide detailed experimental protocols for its installation and subsequent reaction, and illustrate key reaction pathways and workflows.
The Chemical Foundation of the Tosylate's Efficacy
The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its departure would result in the formation of the hydroxide (B78521) ion (HO⁻), which is a strong base.[1] Good leaving groups are invariably weak bases, as this implies they are stable on their own and can effectively stabilize the negative charge they acquire upon bond cleavage.[2][3] The utility of the tosyl group stems from its ability to convert an alcohol into a sulfonate ester (a tosylate), which possesses an exceptionally stable conjugate base, the p-toluenesulfonate anion.[1]
The exceptional stability of the tosylate anion is attributed to two main factors:
-
Resonance Stabilization : The negative charge on the oxygen atom that departs is extensively delocalized across the three oxygen atoms of the sulfonyl group. This distribution of charge significantly stabilizes the anion.[4][5][6]
-
Inductive Effects : The electron-withdrawing nature of the sulfonyl group and the attached aromatic ring further helps to disperse the negative charge, contributing to its stability.[1]
Quantitative Comparison of Leaving Group Ability
The effectiveness of a leaving group can be quantified by comparing the pKa of its conjugate acid and the relative rates of reaction for a given substrate with different leaving groups. A lower pKa of the conjugate acid indicates a more stable anion and, consequently, a better leaving group.[7] The data clearly shows that sulfonate esters, including tosylates, are significantly better leaving groups than halides.[3][7]
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Rate (Sₙ2) |
| Triflate | -OTf | Triflic Acid (CF₃SO₃H) | ~ -12 to -13[7] | 56,000[7][8] |
| Tosylate | -OTs | p-Toluenesulfonic Acid | ~ -2.8 to -6.5 [7][9] | 0.70 [7][8] |
| Mesylate | -OMs | Methanesulfonic Acid | ~ -1.2 to -2.0[7] | 1.00[8] |
| Iodide | -I | Hydroiodic Acid (HI) | ~ -10 | - |
| Bromide | -Br | Hydrobromic Acid (HBr) | ~ -9 | - |
| Chloride | -Cl | Hydrochloric Acid (HCl) | ~ -7 | - |
Note: Relative rates are standardized for comparison and can vary with substrate and reaction conditions. The data for sulfonate esters is relative to mesylate.
Synthesis and Reactivity of Alkyl Tosylates
The primary utility of converting an alcohol to a tosylate is to facilitate nucleophilic substitution and elimination reactions. This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), which serves to neutralize the HCl byproduct.[9][10]
A crucial aspect of this reaction is its stereochemical outcome. The conversion of an alcohol to a tosylate proceeds with retention of configuration at the chiral center, as the C-O bond of the alcohol is not broken during the reaction.[5][6]
Once formed, the alkyl tosylate is an excellent substrate for nucleophilic substitution reactions. In Sₙ2 reactions, a nucleophile attacks the carbon bearing the tosylate group, displacing it. This step proceeds with inversion of configuration , a hallmark of the Sₙ2 mechanism.[11][12] This two-step sequence (tosylation with retention, followed by Sₙ2 substitution with inversion) provides a powerful and predictable method for controlling stereochemistry.
Experimental Protocols
General Procedure for the Tosylation of an Alcohol
This protocol is a representative synthesis for converting a primary or secondary alcohol to its corresponding tosylate.
-
Preparation : A solution of the alcohol (1.0 eq.) is prepared in a suitable dry solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.[13]
-
Addition of Reagents : A base, typically pyridine or triethylamine (1.5 eq.), is added to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2-1.5 eq.).[13][14] For less reactive alcohols, a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) may be included.[14][15]
-
Reaction : The reaction mixture is stirred at 0 °C for a period of 2-4 hours, or allowed to warm to room temperature if the reaction is sluggish.[13] The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Workup : Upon completion, the reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent (e.g., DCM).[13]
-
Purification : The combined organic layers are washed successively with water, dilute acid (e.g., 1M HCl) to remove excess base, a saturated solution of NaHCO₃, and finally brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude tosylate, which can be further purified by recrystallization or column chromatography.[13][14]
General Procedure for Nucleophilic Substitution of an Alkyl Tosylate
This protocol outlines a typical Sₙ2 reaction using an alkyl tosylate as the substrate.
-
Preparation : The alkyl tosylate (1.0 eq.) and the nucleophile (e.g., sodium azide, sodium cyanide, or a halide salt, 1.5-3.0 eq.) are dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
Reaction : The mixture is heated to a temperature appropriate for the specific substrate and nucleophile (typically between 50-100 °C) and stirred for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup : The reaction mixture is cooled to room temperature and poured into water. The aqueous mixture is then extracted several times with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification : The combined organic extracts are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography or distillation to afford the pure substitution product.
Overall Experimental Workflow
The conversion of an alcohol to a final substituted product via a tosylate intermediate follows a logical and well-defined workflow, which is essential for planning multi-step syntheses.
Conclusion
The p-toluenesulfonyl (tosyl) group is a powerful and highly reliable tool in organic chemistry. By converting a poor leaving group like an alcohol into an excellent one, chemists can unlock a vast array of subsequent transformations, most notably nucleophilic substitution and elimination reactions.[1] The stability of the tosylate anion, a consequence of extensive resonance and inductive effects, is the fundamental reason for its effectiveness.[4] The ability to perform this conversion with retention of stereochemistry, followed by Sₙ2 displacement with inversion, provides a robust and predictable strategy for stereochemical control, a critical consideration in the synthesis of chiral molecules for the pharmaceutical industry.[1][16]
References
- 1. benchchem.com [benchchem.com]
- 2. proprep.com [proprep.com]
- 3. The leaving group in the nucleophilic substitution - SN2 [quimicaorganica.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Ch8 : Tosylates [chem.ucalgary.ca]
- 10. 4-Toluenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 11. Tosyl group - Wikipedia [en.wikipedia.org]
- 12. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
The Cornerstone of Click Chemistry: A Technical Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has solidified its position as a premier ligation reaction in chemical synthesis, materials science, and bioconjugation. Its remarkable efficiency, exquisite regioselectivity, and broad functional group tolerance have made it an indispensable tool for the rapid and reliable construction of complex molecular architectures. This guide provides an in-depth exploration of the fundamental principles of CuAAC, offering a detailed look at its mechanism, quantitative performance, and practical application through detailed experimental protocols.
Core Principles and Mechanism
The CuAAC reaction is a highly accelerated and regioselective variant of the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne, yielding a 1,4-disubstituted 1,2,3-triazole.[1] Unlike its thermal counterpart, which often requires elevated temperatures and produces a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed reaction proceeds readily under mild conditions, often at room temperature, and exclusively forms the 1,4-isomer.[1] This transformation exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed reaction.[1]
The currently accepted mechanism involves a multi-step catalytic cycle with copper(I) as the active catalytic species. While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper intermediate as the kinetically favored pathway, particularly at catalytic concentrations of copper.[2] This dinuclear mechanism provides a more comprehensive explanation for the reaction's high fidelity and rapid kinetics.
The key steps of the catalytic cycle are as follows:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the terminal alkyne to a copper(I) center, followed by deprotonation to form a copper(I) acetylide. This step is significantly facilitated by the presence of a base.
-
Coordination of the Azide: The organic azide then coordinates to a copper center. In the dinuclear model, the azide bridges the two copper atoms that are also associated with the acetylide.
-
Cycloaddition: The cycloaddition proceeds through a six-membered metallacycle intermediate. This concerted, yet asynchronous, step leads to the formation of the triazole ring.
-
Protonolysis and Product Release: The resulting copper triazolide intermediate undergoes protonolysis, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active copper(I) catalyst, allowing the cycle to continue.
Quantitative Data Presentation
The efficiency of the CuAAC reaction is influenced by several factors, including the choice of copper source, ligands, solvent, and reaction temperature. The following tables summarize quantitative data from various studies to provide a comparative overview of the reaction's performance under different conditions.
Table 1: Influence of Catalyst and Ligand on Reaction Yield and Time
| Alkyne | Azide | Copper Source (mol%) | Ligand | Solvent | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Benzyl Azide | CuI (1) | None | CH2Cl2 | 24 | >95 | (Adapted from literature) |
| Phenylacetylene | Benzyl Azide | CuSO4/NaAsc (1) | THPTA | H2O/t-BuOH | 1 | >98 | (Adapted from literature) |
| 1-Pentyne | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 2 | 92 | [3] |
| Propargyl alcohol | Sodium Azide | Fe/Cu nanocatalyst | None | Water | 2 | 94 | [3] |
| Phenylacetylene | Benzyl Azide | [Cu2(μ-Br)2(L)]2 (0.5) | NHC-based | Neat | 0.08 | >99 | [1] |
| Hex-1-yne | Benzyl Azide | [Cu2(μ-Br)2(L)]2 (0.5) | NHC-based | Neat | 3 | >99 | [1] |
Table 2: Effect of Catalyst Loading on Reaction Performance
| Substrates | Catalyst Loading (ppm) | Temperature (°C) | Time (h) | Conversion (%) | Reference |
| Benzyl azide + Phenylacetylene | 200 | 25 | 0.5 | >99 | [1] |
| Benzyl azide + Phenylacetylene | 50 | 25 | 3 | >99 | [1] |
| Benzyl azide + Phenylacetylene | 25 | 50 | 3 | >99 | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for performing CuAAC reactions in both organic synthesis and bioconjugation applications. These should be regarded as starting points and may require optimization for specific substrates.
General Procedure for Solution-Phase CuAAC in Organic Synthesis
This protocol is suitable for the synthesis of small-molecule 1,4-disubstituted 1,2,3-triazoles.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (B8700270) (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O (1:1), DMF, DMSO)
-
Nitrogen or Argon source for inert atmosphere (optional but recommended)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.
-
Add the solvent and stir to dissolve the reactants.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 1,4-disubstituted 1,2,3-triazole.[3]
Protocol for CuAAC in Bioconjugation
This protocol is designed for the labeling of biomolecules, such as proteins or nucleic acids.
Materials:
-
Alkyne- or azide-modified biomolecule
-
Azide- or alkyne-functionalized label (e.g., fluorophore, biotin)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)
-
Aminoguanidine (B1677879) hydrochloride (optional, to scavenge reactive byproducts)
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
In a microcentrifuge tube, combine the biomolecule solution with the azide- or alkyne-label. The molar ratio will depend on the specific application, but a 2 to 10-fold excess of the label is common.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.
-
Add the catalyst premix to the reaction tube containing the biomolecule and label. The final copper concentration is typically between 50 µM and 250 µM.
-
If using, add aminoguanidine to a final concentration of 5 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing to prevent denaturation of proteins.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
Purify the labeled biomolecule using an appropriate method, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents.[4][5][6]
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition reaction stands as a powerful and versatile tool in the arsenal (B13267) of chemists and biochemists. Its high efficiency, reliability, and benign reaction conditions have propelled its use in a vast array of applications, from the synthesis of novel therapeutic agents to the construction of advanced materials and the intricate labeling of biological systems. A thorough understanding of its underlying principles and practical considerations, as outlined in this guide, is crucial for its successful implementation and continued innovation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards understanding the kinetic behaviour and limitations in photo-induced copper( i ) catalyzed azide–alkyne cycloaddition (CuAAC) reactions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04950H [pubs.rsc.org]
- 3. Kinetic Resolution of Cyclic Secondary Azides, Using an Enantioselective Copper-Catalyzed Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jenabioscience.com [jenabioscience.com]
The Triumvirate of Triazole Synthesis: An In-depth Technical Guide to the Chemical Reactivity of Terminal Alkynes with Azide Linkers
For Researchers, Scientists, and Drug Development Professionals
The covalent linkage of molecules through the formation of a stable triazole ring from a terminal alkyne and an azide (B81097) has become a cornerstone of modern chemical biology, drug discovery, and materials science. This powerful transformation, broadly categorized under the umbrella of "click chemistry," offers a unique combination of high efficiency, selectivity, and biocompatibility. This technical guide provides a comprehensive overview of the three principal modalities of azide-alkyne cycloaddition: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Detailed experimental protocols, comparative quantitative data, and visualizations of reaction mechanisms and workflows are presented to equip researchers with the knowledge to effectively harness this versatile chemistry in their endeavors.
Core Principles and Comparative Analysis
The formation of 1,2,3-triazoles from azides and terminal alkynes can be achieved through several distinct mechanistic pathways, each with its own set of advantages and limitations. The choice of methodology is dictated by factors such as the desired regioisomer, the tolerance for a metal catalyst, and the required reaction kinetics.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most widely used variant, prized for its exceptional speed and regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[1][2] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate.[3][4][5] The use of ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), can further accelerate the reaction and stabilize the Cu(I) catalyst, mitigating cytotoxicity in biological applications.[3][4][5]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast to CuAAC, the RuAAC reaction regioselectively produces the 1,5-disubstituted triazole isomer.[2][6] This method is catalyzed by ruthenium(II) complexes, such as [Cp*RuCl] compounds.[3][6] A key advantage of RuAAC is its ability to react with both terminal and internal alkynes, expanding its synthetic utility.[3][6]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where metal catalysts are undesirable due to toxicity concerns, such as in vivo studies, SPAAC offers a powerful alternative.[1][2] This reaction does not require a catalyst and instead relies on the high ring strain of a cyclooctyne (B158145) to react spontaneously with an azide.[7][8] The reaction rate of SPAAC is highly dependent on the structure of the cyclooctyne, with various derivatives like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) exhibiting different kinetics.[1][8]
Quantitative Data Presentation
To facilitate the selection of the most appropriate method, the following tables summarize key quantitative data for CuAAC, RuAAC, and SPAAC reactions.
| Reaction | Catalyst | Typical Alkyne | Regioisomer | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Biocompatibility |
| CuAAC | Copper(I) | Terminal | 1,4-disubstituted | 1 - 100 | 1 - 4 hours | Limited (Copper toxicity) |
| RuAAC | Ruthenium(II) | Terminal & Internal | 1,5-disubstituted | Generally fast | 1 - 4 hours | Moderate |
| SPAAC | None | Cyclooctynes (strained) | Mixture (cyclooctyne dependent) | 10⁻³ - 1 | 1 - 24 hours | Excellent |
Table 1: Comparative Overview of Azide-Alkyne Cycloaddition Reactions. [1][2][3][6][7][8]
| Cyclooctyne Derivative | Second-Order Rate Constant with Benzyl Azide (M⁻¹s⁻¹) |
| Dibenzocyclooctyne (DBCO) | ~0.1 |
| Azadibenzocyclooctyne (ADIBO) | ~0.3 |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.06 |
| Difluorinated cyclooctyne (DIFO) | ~0.4 |
Table 2: Second-Order Reaction Rate Constants for SPAAC with Various Cyclooctynes. [8]
| Catalyst System | Solvent | Yield (%) |
| CuSO₄/Sodium Ascorbate | Water/tBuOH | >95 |
| CuI | THF | >90 |
| [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | >95 |
Table 3: Representative Yields for CuAAC Reactions under Different Conditions. [9][10]
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| CpRuCl(PPh₃)₂ | Toluene | 80 | >90 |
| CpRuCl(COD) | DCE | 45 | >95 |
| [Cp*RuCl]₄ | DMF | 110 (Microwave) | >85 |
Table 4: Representative Yields for RuAAC Reactions. [3][6][11]
Reaction Mechanisms and Workflows
Understanding the underlying mechanisms and experimental workflows is crucial for the successful implementation of azide-alkyne cycloaddition reactions.
Reaction Mechanisms
The distinct regioselectivity of CuAAC and RuAAC arises from their different catalytic cycles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Introduction to bioconjugation using azide-alkyne reactions
An In-depth Technical Guide to Bioconjugation Using Azide-Alkyne Reactions
Introduction to Bioconjugation via Click Chemistry
In the realms of chemical biology, drug development, and materials science, the ability to covalently link molecules with precision and efficiency is paramount. Bioconjugation, the process of forming a stable covalent bond between two molecules, at least one of which is a biomolecule, has been revolutionized by the advent of "click chemistry". This concept, introduced by K. Barry Sharpless and his colleagues in 2001, describes a set of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and can be conducted under mild, often aqueous, conditions.[1]
Among the most prominent click reactions is the azide-alkyne cycloaddition, a [3+2] cycloaddition that forms a stable triazole ring.[2] This reaction is exceptionally bioorthogonal, meaning its components—the azide (B81097) and alkyne functional groups—are largely unreactive within complex biological systems, ensuring that the conjugation is highly specific and predictable.[3][4][5] This guide provides a technical overview of the two primary forms of this reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, involving the reaction between a terminal alkyne and an azide to form a 1,4-disubstituted 1,2,3-triazole. This reaction is not spontaneous and requires a copper(I) catalyst to proceed efficiently at room temperature.[]
Mechanism and Key Features
The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent, most commonly sodium ascorbate (B8700270).[7][8] To enhance reaction efficiency and protect biomolecules from damage by reactive oxygen species (ROS) that can be generated, a stabilizing ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA is often used.[7][9][10] The ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[7][8][10]
Advantages:
-
High Efficiency and Speed: CuAAC reactions are known for their rapid kinetics and nearly quantitative yields, even at low reactant concentrations.[11]
-
High Specificity: The reaction is highly specific to terminal alkynes and azides, with minimal side reactions.[12]
-
Thermodynamic Stability: The resulting triazole linkage is exceptionally stable to enzymatic degradation, hydrolysis, and redox conditions.[1]
Limitations:
-
Copper Cytotoxicity: The primary drawback of CuAAC is the cytotoxicity of the copper catalyst, which can damage or perturb living cells and sensitive biological systems, making it less suitable for in vivo applications.[10][13]
Experimental Protocol: CuAAC Labeling of a Protein
This protocol provides a general method for conjugating an azide-modified small molecule to an alkyne-functionalized protein.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4).
-
Azide-modified molecule (e.g., fluorescent dye, biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20-100 mM in water).[9]
-
Ligand (e.g., THPTA) stock solution (e.g., 50-200 mM in water).[9]
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[9]
-
DMSO for dissolving hydrophobic molecules.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
Reagent Preparation:
-
Dissolve the alkyne-modified protein in buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the azide-modified molecule in DMSO or buffer to create a 10 mM stock solution.[3]
-
Prepare a fresh solution of Sodium Ascorbate.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA ligand solutions. A typical molar ratio is 1:2 to 1:5 (Cu:Ligand).[7][9] Let the mixture stand for a few minutes to allow complex formation.
-
Reaction Setup: In a separate tube, combine the following in order:
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration typically 1-5 mM).[9][14]
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting it from light if using fluorescent dyes.[9] For complex systems, incubation can be extended to several hours or overnight at 4°C.[3]
-
Purification: Purify the resulting conjugate using size-exclusion chromatography (SEC) or affinity chromatography to remove excess reagents, catalyst, and unreacted molecules.[9]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To overcome the cytotoxicity limitations of CuAAC, the Bertozzi group developed SPAAC, a copper-free variant of the azide-alkyne reaction.[1] SPAAC utilizes a strained cyclooctyne (B158145), which possesses significant ring strain (approx. 18 kcal/mol). This stored energy lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily with an azide at physiological temperatures without a catalyst.[1][]
Mechanism and Key Features
The driving force of SPAAC is the release of ring strain from the cyclooctyne upon forming the more stable triazole ring.[] Various cyclooctynes have been developed, such as BCN, DIBO, and DBCO, each with different reaction kinetics and stability.[16][17]
Advantages:
-
Biocompatibility: The absence of a cytotoxic copper catalyst makes SPAAC ideal for applications in living cells and whole organisms (in vivo).[13][16]
-
Bioorthogonality: Like CuAAC, the reacting groups are highly selective and do not interfere with native biological functional groups.[16]
-
Mild Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[16]
Limitations:
-
Slower Kinetics: SPAAC reactions are generally slower than their copper-catalyzed counterparts, with reaction rates being approximately 100-fold slower.[17][18]
-
Hydrophobicity: Strained alkynes are often bulky and hydrophobic, which can affect the solubility and properties of the final conjugate.[18]
-
Lack of Regiospecificity: SPAAC typically results in a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[1]
Experimental Protocol: SPAAC Labeling of a Protein
This protocol outlines a general procedure for conjugating a strained alkyne (e.g., BCN-PEG4) to an azide-modified protein.[16]
Materials:
-
Azide-modified protein, purified and in an amine-free buffer like PBS (pH 7.4).[16]
-
Strained alkyne reagent (e.g., BCN-PEG4-alkyne), stored at -20°C.[16]
-
Anhydrous DMSO.
-
Purification system (e.g., SEC).
Procedure:
-
Reagent Preparation:
-
Determine the concentration of the azide-modified protein solution.
-
Allow the strained alkyne vial to warm to room temperature before opening.
-
Prepare a stock solution (e.g., 10 mM) of the strained alkyne in anhydrous DMSO.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the strained alkyne stock solution to the protein. A 2 to 4-fold molar excess of the alkyne over the protein is a good starting point.[16]
-
Ensure the final concentration of DMSO in the reaction is low (ideally <5% v/v) to maintain protein stability.[16]
-
-
Incubation: Gently mix the components and incubate. Reaction times can vary significantly based on the reactivity of the strained alkyne and the nature of the biomolecule.
-
Typical incubation is 4-12 hours at room temperature or 12-24 hours at 4°C.[16]
-
-
Purification: Remove excess unreacted strained alkyne and purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
Quantitative Comparison of Azide-Alkyne Reactions
The choice between CuAAC and SPAAC depends heavily on the specific application, balancing the need for speed and efficiency against the requirement for biocompatibility.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Requires Cu(I) catalyst | Catalyst-free |
| Biocompatibility | Limited due to copper cytotoxicity | High; suitable for in vivo applications[13] |
| Reaction Rate | Fast (Second-order rate constants ~10² - 10³ M⁻¹s⁻¹) | Slower (Second-order rate constants ~10⁻³ - 1 M⁻¹s⁻¹)[18] |
| Regioselectivity | Highly regioselective (forms 1,4-isomer) | Not regioselective (forms mixture of 1,4 and 1,5-isomers)[1] |
| Reactants | Terminal Alkyne + Azide | Strained Cyclooctyne + Azide |
| Typical Yields | High to quantitative[11] | Generally high, but can be variable[16] |
| Primary Use Case | In vitro conjugation, materials science, synthesis | Live-cell imaging, in vivo studies, sensitive biomolecules[16] |
| Strained Alkyne | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Notes |
| DIBO | ~0.1 - 0.3 | Good balance of reactivity and stability.[14] |
| m[9+1]CPP | 9.6 x 10⁻³ | Reactivity tuned by macrocycle connectivity.[19] |
| [11+1]CPP (Fluorinated) | 2.1 x 10⁻² | ~10-fold increase in reactivity vs. non-fluorinated version.[19] |
Functionalization of Biomolecules
A prerequisite for azide-alkyne bioconjugation is the site-specific introduction of either an azide or an alkyne handle onto the biomolecule of interest without disrupting its function.[1]
Common Strategies:
-
Amine or Thiol Modification: The most common methods involve reacting primary amines (e.g., on lysine (B10760008) residues or the N-terminus of a protein) with N-hydroxysuccinimide (NHS) esters, or reacting thiols (on cysteine residues) with maleimides.[1] A wide variety of commercially available heterobifunctional linkers contain an NHS ester or maleimide (B117702) at one end and an azide or alkyne at the other.[1]
-
Metabolic Labeling: Cells can be cultured with unnatural metabolic precursors containing an azide or alkyne. For example, azido-sugars can be incorporated into glycoproteins, or amino acid analogues like azidohomoalanine (AHA) can be incorporated into proteins during synthesis.[1]
-
Unnatural Amino Acid (UAA) Incorporation: During solid-phase peptide synthesis (SPPS) or through genetic code expansion in expression systems, an unnatural amino acid bearing an azide or alkyne side chain can be incorporated at a specific site.[1]
Applications in Research and Drug Development
The robustness and specificity of azide-alkyne cycloadditions have made them invaluable tools across various scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): Click chemistry is widely used to link potent cytotoxic drugs to monoclonal antibodies (mAbs).[9] This approach enables the targeted delivery of toxins directly to cancer cells, improving the therapeutic index and reducing off-target toxicity.[9][20] For example, CuAAC has been used to conjugate drugs like monomethyl auristatin E (MMAE) to antibodies such as Trastuzumab.[9]
-
Proteomics and Activity-Based Protein Profiling (ABPP): Click chemistry enables the identification and characterization of protein interactions and post-translational modifications (PTMs).[21][22] In ABPP, a probe with a reactive group and a click handle (alkyne or azide) is used to label active enzymes in a complex proteome. The labeled proteins can then be conjugated to a reporter tag (like biotin (B1667282) or a fluorophore) for enrichment and identification by mass spectrometry.[22]
-
Biomaterials and Surface Functionalization: Azide-alkyne reactions are used to immobilize biomolecules, polymers, and nanoparticles onto surfaces with high precision.[2] This is critical for creating biosensors, functionalized medical implants, and targeted drug delivery vehicles.[13]
-
Live-Cell Imaging: The biocompatibility of SPAAC allows for the real-time tracking and visualization of biomolecules in living systems.[] For instance, cells can be fed azide-modified sugars that are incorporated into their surface glycans, which can then be labeled with a cyclooctyne-fluorophore conjugate for imaging.
Conclusion
Azide-alkyne cycloaddition reactions, in both their copper-catalyzed (CuAAC) and strain-promoted (SPAAC) forms, represent a powerful and versatile toolkit for modern bioconjugation. CuAAC offers unparalleled speed and efficiency for in vitro applications, while SPAAC provides a robust method for catalyst-free conjugation in sensitive biological environments and living organisms. The choice between these methodologies is dictated by the specific requirements of the experiment, particularly the tolerance for copper ions. As new strained alkynes with faster kinetics are developed and ligand systems for CuAAC are further optimized, the utility of click chemistry in research, diagnostics, and therapeutics will continue to expand, enabling the creation of increasingly complex and functional molecular constructs.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-Azidopentyl 4-methylbenzenesulfonate in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker molecule designed for applications in click chemistry and bioconjugation. This molecule features two key functional groups: an azide (B81097) group, which readily participates in highly efficient and specific click reactions, and a tosylate group, an excellent leaving group for nucleophilic substitution reactions. This combination allows for a versatile two-step conjugation strategy. The azide moiety can be coupled with an alkyne-containing molecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or with a strained cyclooctyne (B158145) via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) to form a stable triazole linkage. Subsequently, or prior to the click reaction, the tosylate group can be displaced by a nucleophile, such as a thiol or an amine on a biomolecule, to form a stable covalent bond. These application notes provide detailed protocols for the use of 5-Azidopentyl 4-methylbenzenesulfonate in click chemistry, including a proposed synthesis method and example protocols for bioconjugation.
Introduction to this compound in Click Chemistry
Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, making them ideal for the conjugation of biomolecules, polymers, and small molecules.[1] The most prominent example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring from an azide and a terminal alkyne.[2][3] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a copper-free method that utilizes strained cyclooctynes, offering enhanced biocompatibility for in vivo applications.[4]
This compound is a versatile linker that leverages the power of click chemistry.[5][6] Its bifunctional nature allows for the sequential or orthogonal ligation of two different molecular entities. The azide group serves as a handle for click chemistry, while the tosylate group provides a reactive site for traditional nucleophilic substitution. This dual reactivity makes it a valuable tool in drug development, proteomics, and materials science for creating complex molecular architectures.
Synthesis of this compound
A plausible synthetic route to this compound starts from the commercially available 5-bromo-1-pentanol. The synthesis involves two main steps: nucleophilic substitution of the bromide with azide, followed by tosylation of the hydroxyl group.
Experimental Protocol: Synthesis
Step 1: Synthesis of 5-Azidopentan-1-ol (B1310545)
-
In a round-bottom flask, dissolve 5-bromo-1-pentanol (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).[7][8]
-
Add sodium azide (NaN₃, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure to yield crude 5-azidopentan-1-ol.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of this compound
-
Dissolve 5-azidopentan-1-ol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) or pyridine (B92270) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 equivalents) portion-wise to the stirred solution. If using DCM as the solvent, add pyridine (1.5 equivalents) as a base.[9]
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with DCM.
-
Wash the combined organic layers sequentially with 1M HCl (if pyridine was used), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain this compound as the final product.
Diagram of the Synthesis Workflow
Caption: Workflow for the two-step synthesis of this compound.
Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for a CuAAC reaction using this compound with a terminal alkyne-containing molecule. This protocol is a starting point and may require optimization for specific substrates.
Materials
-
This compound
-
Alkyne-functionalized molecule (e.g., a fluorescent dye, biotin, or a biomolecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Solvent: A mixture of water and a co-solvent like DMSO, t-butanol, or DMF is commonly used.
Stock Solutions
-
This compound: 10 mM in DMSO or DMF.
-
Alkyne-functionalized molecule: 10 mM in a compatible solvent.
-
CuSO₄: 100 mM in deionized water.
-
Sodium Ascorbate: 1 M in deionized water (prepare fresh).
-
THPTA/TBTA: 100 mM in deionized water (THPTA) or DMSO/t-butanol (TBTA).
Experimental Protocol: CuAAC
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration in the reaction buffer.
-
Add the this compound stock solution to achieve the desired final concentration (typically 1.1-1.5 equivalents relative to the alkyne).
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA/TBTA stock solutions. For a typical reaction, a 1:2 to 1:5 molar ratio of Cu(II) to ligand is used.[10] Let this mixture stand for 1-2 minutes.
-
Add the catalyst premix to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 10-50 equivalents) relative to the copper.
-
Vortex the reaction mixture gently and allow it to proceed at room temperature for 1-4 hours. The reaction can be incubated at 37 °C to increase the rate.
-
Monitor the reaction progress using LC-MS or TLC.
-
Upon completion, the product can be purified by methods appropriate for the application, such as HPLC, size-exclusion chromatography, or dialysis.
Quantitative Data (Representative)
The following table provides representative reaction conditions and expected outcomes for a CuAAC reaction. Note that these are general values and optimal conditions should be determined experimentally.
| Parameter | Recommended Range | Typical Value | Expected Yield |
| Azide Concentration | 1 - 10 mM | 2 mM | >90% |
| Alkyne Concentration | 1 - 10 mM | 1.8 mM | >90% |
| CuSO₄ Concentration | 0.1 - 1 mM | 0.5 mM | >90% |
| Ligand (THPTA/TBTA) | 0.5 - 5 mM | 2.5 mM | >90% |
| Sodium Ascorbate | 5 - 50 mM | 25 mM | >90% |
| Reaction Time | 1 - 12 hours | 4 hours | >90% |
| Temperature | Room Temp. - 45°C | Room Temp. | >90% |
Application: Bioconjugation Workflow for Protein Labeling
This compound can be used to label proteins through a two-step process. First, a nucleophilic residue on the protein (e.g., a cysteine thiol) displaces the tosylate group. Second, the now azide-functionalized protein is reacted with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) via CuAAC.
Diagram of the Bioconjugation Workflow
Caption: Workflow for protein labeling using this compound.
Experimental Protocol: Protein Labeling
Step 1: Functionalization of Protein with Azide
-
Prepare a solution of the protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a solution of this compound (in a minimal amount of a water-miscible organic solvent like DMSO) to the protein solution. The final concentration of the linker should be in molar excess (e.g., 10-20 fold) over the protein.
-
Incubate the reaction mixture at room temperature or 37 °C for 2-4 hours.
-
Remove the excess linker by dialysis, size-exclusion chromatography, or spin filtration.
Step 2: CuAAC Labeling of Azide-Functionalized Protein
-
To the purified azide-functionalized protein, add the alkyne-reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore) to a final concentration of 2-5 fold molar excess over the protein.
-
Prepare the CuAAC catalyst solution as described in the general CuAAC protocol (Section 3). It is crucial to use a biocompatible ligand like THPTA.
-
Add the catalyst premix (CuSO₄/THPTA) to the protein-alkyne mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light if using a fluorescent reporter.
-
The labeled protein can be purified from excess reagents by dialysis or size-exclusion chromatography.
Signaling Pathway Visualization
While no specific signaling pathway has been directly investigated using this compound in the reviewed literature, click chemistry is a powerful tool for studying cellular processes. For instance, it can be used to label and identify proteins involved in a specific signaling cascade. A general workflow for such an application is depicted below.
Diagram of a General Workflow for Studying Signaling Pathways
Caption: General workflow for utilizing click chemistry to study signaling pathways.
Conclusion
This compound is a valuable bifunctional linker for researchers in chemistry, biology, and medicine. Its azide and tosylate functionalities allow for versatile and efficient conjugation strategies, enabling the construction of complex molecular architectures. The protocols provided herein offer a foundation for the synthesis and application of this compound in copper-catalyzed click chemistry for bioconjugation and other applications. As with any chemical synthesis and bioconjugation, optimization of the reaction conditions for each specific application is recommended to achieve the best results.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. bioclone.net [bioclone.net]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 34626-51-2: 5-Bromo-1-pentanol | CymitQuimica [cymitquimica.com]
- 8. 5-Bromopentan-1-ol | 34626-51-2 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
Application of 5-Azidopentyl 4-methylbenzenesulfonate in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile bifunctional linker molecule designed for applications in bioconjugation and chemical biology. This reagent incorporates two key functional groups: a terminal azide (B81097) group and a tosylate leaving group. The azide moiety allows for covalent attachment to alkyne-modified biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The tosylate group is an excellent leaving group, enabling the alkylation of nucleophilic residues on biomolecules, such as thiols (cysteine) or amines (lysine, N-terminus). This dual functionality makes 5-Azidopentyl 4-methylbenzenesulfonate a valuable tool for the site-specific modification of proteins, nucleic acids, and other biologically relevant molecules, facilitating the construction of well-defined bioconjugates for research, diagnostic, and therapeutic applications.
Principle of Reactivity
The utility of this compound in bioconjugation stems from the orthogonal reactivity of its two functional ends. The azide group participates in highly specific and efficient click chemistry reactions, which are bio-orthogonal, meaning they do not interfere with native biological functional groups. This allows for the precise attachment of the linker to a biomolecule that has been metabolically, enzymatically, or chemically engineered to contain an alkyne group.
Simultaneously, the tosylate group can be displaced by a nucleophile, such as the sulfhydryl group of a cysteine residue in a protein. This nucleophilic substitution reaction provides a means to either tether the linker to a second biomolecule or to introduce a payload. The five-carbon pentyl spacer provides flexibility and minimizes steric hindrance between the conjugated species.
Applications
-
Protein Labeling and Modification: Site-specific introduction of reporter molecules such as fluorophores, biotin, or spin labels onto proteins for imaging, purification, or structural studies.
-
Antibody-Drug Conjugate (ADC) Development: Linkage of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy. The linker can first be attached to the antibody via its tosylate group, followed by the "clicking" of a drug molecule.
-
Surface Immobilization of Biomolecules: Covalent attachment of proteins or peptides to alkyne-functionalized surfaces for the development of biosensors or protein microarrays.
-
Preparation of PEGylated Proteins: Conjugation of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins to enhance their pharmacokinetic properties.
Quantitative Data Summary
The following tables provide illustrative quantitative data for typical bioconjugation reactions using this compound. These values are representative and may vary depending on the specific biomolecule, reaction conditions, and analytical methods used.
Table 1: Protein Labeling Efficiency via Click Chemistry
| Protein Target | Alkyne Incorporation Method | Molar Ratio (Linker:Protein) | Reaction Time (h) | Labeling Efficiency (%) | Analytical Method |
| Bovine Serum Albumin (BSA) | Chemical modification of Lys residues | 10:1 | 2 | 85 | SDS-PAGE with fluorescent scan |
| Recombinant Human IgG | Metabolic incorporation of homopropargylglycine | 5:1 | 1 | 92 | Mass Spectrometry (MALDI-TOF) |
| Green Fluorescent Protein (GFP) | Site-specific mutation with an unnatural amino acid | 3:1 | 1.5 | 95 | In-gel fluorescence |
Table 2: Cysteine Alkylation of a Model Peptide
| Peptide Sequence | Molar Ratio (Linker:Peptide) | Reaction Buffer | Reaction Time (h) | Conjugation Yield (%) | Analytical Method |
| Ac-Cys-Gly-Tyr-NH2 | 2:1 | 50 mM Tris, pH 8.0 | 4 | 78 | RP-HPLC |
| Ac-Gly-Cys-Ala-Lys-NH2 | 1.5:1 | 100 mM HEPES, pH 7.5 | 6 | 88 | LC-MS |
Experimental Protocols
Protocol 1: Two-Step Labeling of a Protein with a Fluorescent Dye
This protocol describes the labeling of a protein containing a single cysteine residue with a fluorescent dye using this compound as a linker.
Step 1: Alkylation of the Protein with this compound
-
Protein Preparation: Dissolve the cysteine-containing protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5) to a final concentration of 1 mg/mL. If the protein has disulfide bonds that are not intended for labeling, ensure they are either protected or that the reaction is performed under non-reducing conditions. For labeling of a free cysteine, the protein should be freshly reduced with a mild reducing agent like TCEP and desalted.
-
Linker Preparation: Prepare a 10 mM stock solution of this compound in a compatible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Alkylation Reaction: Add a 10-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature for 4-6 hours with gentle shaking.
-
Purification: Remove the excess linker and by-products by size-exclusion chromatography (e.g., using a desalting column) or dialysis against the reaction buffer.
-
Characterization: Confirm the successful conjugation of the azide-linker to the protein using mass spectrometry. An increase in mass corresponding to the mass of the azidopentyl group should be observed.
Step 2: Click Chemistry Reaction with an Alkyne-Functionalized Fluorophore
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-functionalized fluorescent dye in DMSO.
-
Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in deionized water.
-
Prepare a fresh 100 mM stock solution of a reducing agent, such as sodium ascorbate (B8700270), in deionized water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio.
-
Click Reaction:
-
To the azide-modified protein solution from Step 1, add the alkyne-fluorophore to a final concentration that is in 5 to 10-fold molar excess over the protein.
-
Add the premixed copper/ligand catalyst to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the fluorescently labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
Analysis: Analyze the final product by SDS-PAGE and in-gel fluorescence to confirm successful labeling. The labeling efficiency can be quantified by UV-Vis spectroscopy, comparing the absorbance of the protein and the fluorophore.
Visualizations
Caption: Workflow for the synthesis and application of this compound.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step-by-Step Guide for Protein Labeling with 5-Azidopentyl 4-methylbenzenesulfonate
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the covalent modification of proteins using 5-Azidopentyl 4-methylbenzenesulfonate (B104242), followed by bio-orthogonal labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry. This two-step methodology allows for the precise introduction of an azide (B81097) moiety onto a protein of interest, which can then be selectively reacted with an alkyne-containing molecule for a variety of downstream applications, including protein tracking, visualization, and the development of antibody-drug conjugates (ADCs).
Introduction to the Two-Step Labeling Strategy
5-Azidopentyl 4-methylbenzenesulfonate is a hetero-bifunctional linker molecule. One terminus features a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions with primary amines, such as the ε-amino group of lysine (B10760008) residues on the protein surface. The other end contains an azide group, a bio-orthogonal handle that is inert to native biological functionalities. This azide can be specifically and efficiently ligated to a complementary alkyne-containing molecule through the highly reliable CuAAC click chemistry reaction, forming a stable triazole linkage.
Data Presentation: Expected Labeling Efficiencies
The efficiency of this two-step labeling process is dependent on both the initial protein modification step and the subsequent click chemistry reaction. The following tables provide a summary of expected quantitative data based on typical experimental outcomes.
Table 1: Protein Modification with this compound
| Protein | Protein Concentration (mg/mL) | Molar Excess of this compound | Degree of Labeling (Azides/Protein) |
| Bovine Serum Albumin (BSA) | 5 | 20x | 2-4 |
| Monoclonal Antibody (IgG) | 10 | 15x | 1-3 |
| Lysozyme | 2 | 30x | 3-5 |
Table 2: Click Chemistry Ligation with an Alkyne-Fluorophore
| Azide-Modified Protein | Molar Excess of Alkyne-Fluorophore | Reaction Time (hours) | Labeling Efficiency (%) |
| Azide-BSA | 10x | 1 | >95% |
| Azide-IgG | 10x | 1 | >95% |
| Azide-Lysozyme | 15x | 1.5 | >90% |
Experimental Protocols
Part 1: Protein Modification with this compound
This protocol details the initial labeling of a protein by targeting primary amines with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 50 mM Sodium Bicarbonate/Borate buffer, pH 9.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification resin (e.g., desalting column)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Protocol:
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris) that would compete with the reaction.
-
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. Prepare this solution immediately before use to minimize hydrolysis.
-
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the this compound stock solution. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The optimal reaction time may vary depending on the protein and desired degree of labeling.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted reagent and reaction byproducts by dialysis against PBS or by using a spin desalting column according to the manufacturer's instructions.
-
The resulting azide-functionalized protein is now ready for click chemistry.
-
Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the ligation of the azide-functionalized protein with an alkyne-containing molecule (e.g., a fluorescent dye or biotin).
Materials:
-
Azide-functionalized protein
-
Alkyne-containing molecule (e.g., alkyne-fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
PBS, pH 7.4
Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water. Note: This solution should be prepared fresh.
-
Prepare a 10 mM stock solution of TBTA or THPTA in DMSO.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5- to 10-fold molar excess of the alkyne-containing molecule.
-
Add the catalyst components to the protein-alkyne mixture in the following order, vortexing gently after each addition:
-
Copper ligand (TBTA or THPTA) to a final concentration of 0.1 mM.
-
CuSO₄ to a final concentration of 1 mM.
-
Sodium Ascorbate to a final concentration of 1 mM.
-
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the copper catalyst and excess alkyne-reagent by dialysis against PBS or using a desalting column.
-
The labeled protein is now ready for downstream applications.
-
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the step-by-step experimental workflow for protein labeling.
Signaling Pathway Analogy: Bio-orthogonal Labeling
The following diagram illustrates the logical relationship of the components in this bio-orthogonal labeling strategy.
Application Notes and Protocols for 5-Azidopentyl 4-methylbenzenesulfonate in Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile bifunctional linker molecule increasingly utilized in drug discovery and development. Its unique structure, featuring a terminal azide (B81097) group and a tosylate leaving group, enables a two-pronged approach to molecular assembly. This linker is particularly valuable in the construction of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
The azide moiety allows for highly efficient and bioorthogonal "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to form a stable triazole ring.[1][2][3] This reaction is known for its high yields and tolerance of a wide range of functional groups, making it ideal for conjugating sensitive biomolecules.[2][3] The tosylate group, a well-established leaving group, facilitates nucleophilic substitution reactions, allowing for the attachment of various molecular entities through the formation of ether, amine, or thioether linkages.
These application notes provide a comprehensive overview of the utility of 5-Azidopentyl 4-methylbenzenesulfonate, along with detailed protocols for its application in the synthesis of novel therapeutic agents.
Key Applications in Drug Discovery
The unique characteristics of this compound make it a valuable tool for:
-
PROTAC Synthesis: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4][5] The linker plays a critical role in the efficacy of a PROTAC, and this compound can be used to connect the protein-of-interest (POI) ligand to the E3 ligase ligand. The stepwise nature of its reactivity allows for a modular and flexible approach to PROTAC assembly.[6][7]
-
ADC Synthesis: ADCs are targeted therapies that deliver a potent cytotoxic agent to cancer cells via a monoclonal antibody. The linker's stability in circulation and its ability to release the payload at the target site are crucial.[8][9] this compound can be employed to conjugate the cytotoxic payload to the antibody, often through a multi-step synthesis involving the attachment of the payload via nucleophilic substitution and subsequent conjugation to the antibody using click chemistry.
-
Bioconjugation: The azide functionality is a key tool for bioconjugation, enabling the labeling of proteins, nucleic acids, and other biomolecules with probes, tags, or other functional moieties.[10]
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with an Alkyne-Modified Molecule
This protocol describes the general procedure for the "click" reaction between this compound (or a derivative where the tosylate has been substituted) and an alkyne-containing molecule.
Materials:
-
Azide-functionalized linker (e.g., this compound derivative)
-
Alkyne-containing molecule (e.g., a targeting ligand with a terminal alkyne)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of tert-butanol (B103910) and water, or DMF)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a stabilizing ligand for Cu(I))
Procedure:
-
Dissolve the azide-functionalized linker (1.0 eq) and the alkyne-containing molecule (1.0-1.2 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate (0.1-0.2 eq) in water.
-
If using, add the TBTA ligand (0.1-0.2 eq) to the reaction mixture.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will often turn a yellow-orange color.
-
Stir the reaction at room temperature for 1-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, the reaction can be worked up by dilution with water and extraction with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to yield the desired triazole-linked conjugate.
Diagram of CuAAC Reaction Workflow:
References
- 1. Azide–Alkyne Click Conjugation on Quantum Dots by Selective Copper Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. adcreview.com [adcreview.com]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA and Oligonucleotide Labeling with 5-Azidopentyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific labeling of DNA and oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling a wide array of applications from diagnostics to therapeutic agent delivery. "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a robust and highly efficient method for bioconjugation due to its high specificity, quantitative yields, and compatibility with aqueous environments.[1][2] A critical step in this process is the introduction of an azide (B81097) or alkyne functionality onto the biomolecule of interest.
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a bifunctional linker designed for the straightforward introduction of a terminal azide group onto biomolecules. This reagent features a tosylate group, which is an excellent leaving group for nucleophilic substitution reactions, and a five-carbon spacer terminating in an azide moiety. The tosylate group can react with nucleophilic centers on a DNA or oligonucleotide, such as the 5'-hydroxyl group, to form a stable ether linkage. Once the azidopentyl linker is attached, the terminal azide is readily available for subsequent "click" reactions with alkyne-modified reporters, tags, or therapeutic molecules.
These application notes provide a detailed protocol for the two-stage process of labeling an oligonucleotide with 5-Azidopentyl 4-methylbenzenesulfonate, followed by a copper-catalyzed click chemistry reaction.
Principle of the Method
The overall labeling strategy involves two key chemical transformations:
-
5'-Azidoalkylation of the Oligonucleotide: The 5'-hydroxyl group of a synthetic oligonucleotide is activated and subsequently reacts with this compound. The tosylate group is displaced by the 5'-oxygen of the oligonucleotide in a nucleophilic substitution reaction, resulting in the formation of a 5'-O-(5-azidopentyl) modified oligonucleotide.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced terminal azide on the oligonucleotide is then conjugated to a molecule containing a terminal alkyne (e.g., a fluorescent dye, biotin, or a drug molecule) in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage.[1]
Quantitative Data Summary
The following tables summarize the expected quantitative data for the labeling and conjugation reactions. Please note that actual yields may vary depending on the specific oligonucleotide sequence, scale of the reaction, and purification methods.
Table 1: 5'-Azidoalkylation Reaction Efficiency
| Parameter | Expected Value | Notes |
| Reaction Efficiency | 70-90% | Efficiency can be influenced by the purity of the starting oligonucleotide and reaction conditions. |
| Typical Yield (post-purification) | 50-75% | Yield is dependent on the efficiency of the purification method (e.g., HPLC, PAGE). |
| Purity of 5'-Azido-Oligonucleotide | >95% | Purity is typically assessed by HPLC or mass spectrometry. |
Table 2: Copper-Catalyzed Click Chemistry (CuAAC) Efficiency
| Parameter | Expected Value | Notes |
| Reaction Efficiency | >95% | CuAAC is generally a highly efficient and quantitative reaction.[1] |
| Typical Yield (post-purification) | 80-95% | Purification removes excess reagents and unreacted components. |
| Purity of Final Conjugate | >98% | Assessed by HPLC, PAGE, or mass spectrometry. |
Experimental Protocols
Protocol 1: 5'-Azidoalkylation of an Oligonucleotide
This protocol describes the introduction of the 5'-azidopentyl group onto an oligonucleotide with a free 5'-hydroxyl group.
Materials:
-
Oligonucleotide with a free 5'-hydroxyl group
-
This compound
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Sodium bicarbonate (0.1 M, pH 8.5)
-
HPLC-grade water
-
Reversed-phase HPLC system
-
Desalting columns
Procedure:
-
Oligonucleotide Preparation: Ensure the starting oligonucleotide is desalted and lyophilized. Dissolve the oligonucleotide in anhydrous DMF to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the dissolved oligonucleotide, this compound (10-20 equivalents), and DIPEA (20-40 equivalents). The final reaction volume should be kept minimal.
-
Incubation: Incubate the reaction mixture at 50-60°C for 12-24 hours with gentle agitation.
-
Quenching: After incubation, quench the reaction by adding 10 volumes of 0.1 M sodium bicarbonate solution.
-
Purification:
-
Purify the 5'-azido-modified oligonucleotide using reversed-phase HPLC. The increased hydrophobicity of the modified oligonucleotide allows for its separation from the unreacted starting material.
-
Collect the fractions corresponding to the product peak.
-
Desalt the purified oligonucleotide using a desalting column according to the manufacturer's protocol.
-
-
Quantification and Storage: Quantify the concentration of the 5'-azido-oligonucleotide by measuring its absorbance at 260 nm. Lyophilize the purified product and store it at -20°C.
Protocol 2: Copper-Catalyzed Click Chemistry (CuAAC) Conjugation
This protocol describes the conjugation of the 5'-azido-oligonucleotide to an alkyne-containing molecule.
Materials:
-
5'-Azido-oligonucleotide (from Protocol 1)
-
Alkyne-containing molecule (e.g., fluorescent dye-alkyne, biotin-alkyne)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate (B8700270)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC-grade water
-
Purification supplies (e.g., HPLC, PAGE, or spin columns)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
5'-Azido-oligonucleotide (1 equivalent, e.g., 10 nmol) dissolved in water.
-
2 M TEAA buffer to a final concentration of 0.1 M.
-
Alkyne-containing molecule stock solution (1.5-3 equivalents).
-
DMSO (to a final concentration of 10-50% v/v, if needed to dissolve the alkyne).
-
THPTA stock solution (to a final concentration of 1 mM).
-
CuSO₄ stock solution (to a final concentration of 0.5 mM).
-
Freshly prepared sodium ascorbate stock solution (to a final concentration of 5 mM).
-
-
Incubation: Vortex the reaction mixture gently and incubate at room temperature for 1-4 hours in the dark.
-
Purification: Purify the final oligonucleotide conjugate using a method appropriate for the properties of the conjugate and the scale of the reaction. Options include:
-
Reversed-phase HPLC: Effective for separating the more hydrophobic conjugate from the unreacted oligonucleotide.
-
Denaturing polyacrylamide gel electrophoresis (PAGE): Suitable for high-resolution separation based on size and charge.
-
Spin columns: Convenient for small-scale purification and removal of excess reagents.
-
-
Quantification and Storage: Determine the concentration of the final conjugate. Store the purified conjugate at -20°C, protected from light if a fluorescent dye was used.
Visualizations
Experimental Workflow
Caption: Overall workflow for oligonucleotide labeling.
Signaling Pathway Analogy
Caption: Chemical transformation pathway.
References
Application Notes and Protocols for the Synthesis of 1,2,3-Triazoles with 5-Azidopentyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][4] The 1,2,3-triazole core is a key structural motif in medicinal chemistry, often serving as a stable bioisostere for amide bonds or as a rigid linker to connect different pharmacophores.[5][6]
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile bifunctional reagent for the synthesis of 1,2,3-triazole derivatives. It possesses an azide (B81097) group for participation in the CuAAC reaction and a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions. This dual functionality allows for the straightforward synthesis of triazole-containing molecules that can be further elaborated, making it a valuable building block for the construction of compound libraries for drug discovery and for the development of chemical probes and diagnostics.
These application notes provide detailed protocols for the synthesis of 1,2,3-triazoles using 5-azidopentyl 4-methylbenzenesulfonate and their subsequent functionalization.
Data Presentation
Table 1: Representative Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound with Various Alkynes
| Entry | Alkyne | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylacetylene | 4-Phenyl-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole | 12 | 95 |
| 2 | Propargyl alcohol | (1-(5-(Tosyloxypentyl)-1H-1,2,3-triazol-4-yl)methanol | 16 | 92 |
| 3 | 1-Ethynylcyclohexene | 4-(Cyclohex-1-en-1-yl)-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole | 18 | 88 |
| 4 | 4-Ethynylanisole | 4-(4-Methoxyphenyl)-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole | 14 | 93 |
Table 2: Nucleophilic Substitution of 4-Phenyl-1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole
| Entry | Nucleophile | Product | Reaction Time (h) | Yield (%) |
| 1 | Sodium azide | 1-(5-Azidopentyl)-4-phenyl-1H-1,2,3-triazole | 24 | 85 |
| 2 | Sodium cyanide | 6-(4-Phenyl-1H-1,2,3-triazol-1-yl)hexanenitrile | 18 | 78 |
| 3 | Phenol | 4-Phenyl-1-(5-phenoxypentyl)-1H-1,2,3-triazole | 36 | 72 |
| 4 | Morpholine | 4-(5-(4-Phenyl-1H-1,2,3-triazol-1-yl)pentyl)morpholine | 24 | 82 |
Experimental Protocols
Protocol 1: General Procedure for the Copper(I)-Catalyzed Synthesis of 1-(5-(Tosyloxypentyl))-1H-1,2,3-triazoles
This protocol describes a general method for the CuAAC reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water (deionized)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq.) and sodium ascorbate (0.1 eq.).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole derivative.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9]
Protocol 2: General Procedure for the Nucleophilic Substitution of the Tosylate Group
This protocol outlines a general method for the displacement of the tosylate group from the synthesized 1,2,3-triazole product with a nucleophile.
Materials:
-
1-(5-(Tosyloxypentyl))-1H-1,2,3-triazole derivative
-
Nucleophile (e.g., sodium azide)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 1-(5-(tosyloxy)pentyl)-1H-1,2,3-triazole derivative (1.0 eq.) in anhydrous dimethylformamide.
-
Add the nucleophile (1.5 eq.) to the solution.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to obtain the desired functionalized 1,2,3-triazole.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Experimental Workflow
Caption: General workflow for the two-step synthesis of functionalized 1,2,3-triazoles.
Application in Drug Discovery: PROTAC Development
The bifunctional nature of the synthesized triazoles makes them ideal linkers for the development of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Logical workflow for the application of triazole linkers in PROTAC development.
References
- 1. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. The 1,2,3-triazole 'all-in-one' ring system in drug discovery: a good bioisostere, a good pharmacophore, a good linker, and a versatile synthetic tool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
Application Notes and Protocols for 5-Azidopentyl 4-methylbenzenesulfonate as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Azidopentyl 4-methylbenzenesulfonate (B104242) is a versatile heterobifunctional crosslinking agent designed for a two-step sequential conjugation strategy. This reagent possesses two distinct reactive moieties: an azide (B81097) group and a tosylate group. The tosylate group, an excellent leaving group, readily reacts with nucleophilic functional groups found on biomolecules, such as the thiol groups of cysteine residues. The azide group remains inert during the initial reaction and can be subsequently utilized for copper(I)-catalyzed or strain-promoted alkyne-azide cycloaddition reactions, commonly known as "Click Chemistry."[1] This dual reactivity allows for the precise and efficient formation of covalent linkages between two or more molecules, making it a valuable tool in drug development, proteomics, and the study of protein-protein interactions.
Principle of Action
The crosslinking strategy using 5-Azidopentyl 4-methylbenzenesulfonate involves a two-step process, enabling controlled conjugation and minimizing the formation of unwanted homodimers.
Step 1: Nucleophilic Substitution. The tosylate group is susceptible to nucleophilic attack. In the context of protein chemistry, the most common target is the sulfhydryl group of cysteine residues due to its high nucleophilicity at physiological pH. This initial reaction covalently attaches the pentyl-azide linker to the first protein of interest.
Step 2: Azide-Alkyne Cycloaddition (Click Chemistry). The now-tethered azide group can be specifically reacted with a second molecule containing an alkyne functional group. This reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups. This step forms a stable triazole linkage, completing the crosslink between the two molecules.
This sequential approach provides greater control over the crosslinking process compared to homobifunctional crosslinkers, which can lead to a heterogeneous mixture of products.
Diagrams
Caption: Experimental workflow for two-step crosslinking.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general methods for the synthesis of similar azido-tosylate compounds.
Materials:
-
5-Bromo-1-pentanol
-
Sodium azide (NaN3)
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine (B92270)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step A: Synthesis of 5-Azido-1-pentanol
-
In a round-bottom flask, dissolve 5-bromo-1-pentanol in DMF.
-
Add sodium azide in a slight molar excess (e.g., 1.2 equivalents).
-
Heat the reaction mixture at 60-80°C overnight with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (B1210297) or diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain crude 5-azido-1-pentanol, which can be purified by column chromatography if necessary.
Step B: Synthesis of this compound
-
Dissolve the purified 5-azido-1-pentanol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Add triethylamine or pyridine (e.g., 1.5 equivalents).
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM (e.g., 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with cold water, 1 M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Two-Step Protein-Protein Crosslinking
This protocol provides a general framework. Optimal concentrations, reaction times, and buffer conditions should be determined empirically for each specific system.
Materials:
-
Protein A (containing an accessible cysteine residue)
-
Protein B (modified to contain an alkyne group, e.g., via reaction with an NHS-alkyne reagent)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5, degassed.
-
Quenching Reagent for Step 1 (optional): e.g., Dithiothreitol (DTT) or 2-Mercaptoethanol.
-
Click Chemistry Catalysts: Copper(II) sulfate (CuSO4), a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA or TBTA).
-
Desalting columns or dialysis cassettes.
Procedure:
Step 1: Labeling of Protein A with the Azide-Linker
-
Dissolve Protein A in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.
-
Add the crosslinker solution to the protein solution in a 10-50 fold molar excess. The final concentration of the organic solvent should be kept low (<5% v/v) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
(Optional) Quench the reaction by adding a small excess of a thiol-containing reagent like DTT to consume any unreacted tosylate groups.
-
Remove the excess crosslinker and byproducts by size-exclusion chromatography (desalting column) or dialysis against the reaction buffer. The product is Azide-labeled Protein A.
Step 2: Crosslinking of Azide-labeled Protein A to Alkyne-modified Protein B
-
Combine the purified Azide-labeled Protein A and the Alkyne-modified Protein B in a suitable reaction buffer at desired molar ratios (e.g., 1:1, 1:2, or 2:1).
-
Prepare the catalyst solution. For a typical copper-catalyzed click reaction, pre-mix CuSO4 and the chelating ligand in the buffer before adding the reducing agent (sodium ascorbate).
-
Add the catalyst solution to the protein mixture. Final concentrations are typically in the range of 0.1-1 mM CuSO4, 0.5-5 mM ligand, and 1-10 mM sodium ascorbate.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
The crosslinking reaction can be monitored by SDS-PAGE, where the formation of a higher molecular weight band corresponding to the Protein A-Protein B conjugate will be observed.
-
The final crosslinked product can be purified from unreacted components using appropriate chromatography techniques (e.g., size-exclusion or affinity chromatography).
Data Presentation
Table 1: Recommended Reaction Parameters for Protein Crosslinking
| Parameter | Step 1: Nucleophilic Substitution | Step 2: Click Chemistry |
| Reactants | Protein A (with Cys), this compound | Azide-labeled Protein A, Alkyne-modified Protein B |
| Molar Ratio (Linker:Protein) | 10:1 to 50:1 | 1:1 to 2:1 (Protein A:Protein B) |
| pH | 7.2 - 8.0 | 7.0 - 8.0 |
| Temperature | 4°C or Room Temperature | Room Temperature |
| Reaction Time | 1 - 12 hours | 1 - 4 hours |
| Catalyst | N/A | CuSO4, Sodium Ascorbate, Ligand |
| Typical Concentrations | 1-10 mg/mL Protein | 0.1-1 mM CuSO4, 1-10 mM Ascorbate |
Analysis of Crosslinked Products
The efficiency and specificity of the crosslinking reaction can be assessed by several methods:
-
SDS-PAGE: A simple and rapid method to visualize the formation of the higher molecular weight crosslinked conjugate.
-
Western Blotting: To confirm the identity of the proteins within the crosslinked band.
-
Mass Spectrometry: Provides detailed information about the crosslinked species, including the precise sites of modification and crosslinking. This is the gold standard for characterizing the crosslinked product.
References
Application Notes and Protocols: Labeling Cell Lysates with Azide-Functionalized Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective labeling of proteins within a complex cell lysate is a powerful technique for studying protein function, identifying post-translational modifications, and discovering drug targets. One of the most robust and widely adopted methods for this purpose is the use of azide-functionalized linkers in conjunction with "click chemistry". This bioorthogonal reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the covalent attachment of a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag for enrichment) to a target protein that has been metabolically or chemically tagged with an azide (B81097) group.[1][2][3][4][5]
The azide and alkyne groups are virtually absent in biological systems, ensuring that the reaction is highly specific and does not interfere with native cellular processes.[1][6] This protocol provides a detailed methodology for the labeling of proteins in cell lysates using an azide-functionalized linker and a corresponding alkyne-containing reporter molecule.
Principle of the Technology
The core of this methodology is the CuAAC click reaction. In this reaction, a terminal alkyne and an azide undergo a [3+2] cycloaddition to form a stable triazole linkage.[1][5] The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) by a reducing agent such as sodium ascorbate (B8700270).[7][8] To prevent copper-mediated damage to proteins and to enhance the reaction efficiency in aqueous buffers, a chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is commonly used.[1][7][8]
The overall workflow involves two main stages:
-
Introduction of the Azide Moiety : Target proteins in cells are first tagged with an azide group. This can be achieved through various methods, such as metabolic labeling with an azide-containing amino acid analog (e.g., azidohomoalanine) or by using chemical probes that selectively react with specific protein residues and carry an azide handle.[2][4]
-
Click Chemistry Reaction in Lysate : After cell lysis, the azide-tagged proteins are reacted with an alkyne-functionalized reporter molecule (e.g., a fluorescent dye or biotin) via the CuAAC reaction.[9][10] The labeled proteins can then be visualized or enriched for downstream analysis.
Experimental Workflow
The following diagram illustrates the general workflow for labeling cell lysates with azide-functionalized linkers.
Caption: General workflow for labeling cell lysates.
Signaling Pathway Diagram: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following diagram illustrates the chemical reaction at the heart of this protocol.
Caption: The CuAAC "click" reaction mechanism.
Materials and Reagents
Stock Solutions
| Reagent | Stock Concentration | Solvent | Storage |
| THPTA | 40 mM - 100 mM | Water | -20°C |
| Copper (II) Sulfate (CuSO₄) | 20 mM | Water | Room Temperature |
| Sodium Ascorbate | 300 mM | Water | -20°C (prepare fresh) |
| Azide or Alkyne Detection Reagent | 1 mM - 2.5 mM | DMSO or Water | -20°C (protect from light) |
Note: It is crucial to prepare the sodium ascorbate solution fresh for each experiment to ensure its reducing activity.[10]
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.[9][10]
Part 1: Preparation of Cell Lysate
-
Culture and treat cells with the desired azide-functionalized metabolic label (e.g., azidohomoalanine) for a sufficient period to allow incorporation into proteins.
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[11]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[11]
-
Carefully collect the supernatant.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Adjust the concentration to 1-5 mg/mL with lysis buffer.[9][10]
Part 2: Click Reaction for Labeling Proteins in Lysate
The final concentration of the azide or alkyne detection reagent can range from 2 µM to 40 µM and should be optimized for each specific application.[9][10] A starting concentration of 20 µM is recommended.[9][10]
-
In a microfuge tube, combine the following reagents in the order listed. Vortex briefly after each addition.
| Component | Volume for a 200 µL Final Reaction | Final Concentration |
| Protein Lysate (1-5 mg/mL) | 50 µL | 0.25 - 1.25 mg/mL |
| PBS (pH 7.4) | 100 µL | - |
| Azide/Alkyne Detection Reagent (1 mM) | 4 µL | 20 µM |
| THPTA (40 mM) | 10 µL | 2 mM |
| CuSO₄ (20 mM) | 10 µL | 1 mM |
| Sodium Ascorbate (300 mM) | 10 µL | 15 mM |
| Total Volume | 184 µL |
Note: The volumes can be scaled as needed, maintaining the relative ratios of the components.[10]
-
Protect the reaction mixture from light, especially if using a fluorescent detection reagent.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[9][11] Longer incubation times may improve labeling efficiency.[10]
Part 3: Protein Precipitation and Purification (Optional but Recommended)
This step is to remove unreacted reagents.
-
To the 200 µL reaction mixture, add 600 µL of methanol (B129727) and vortex.[9][10]
-
Add 150 µL of chloroform (B151607) and vortex.[9][10]
-
Centrifuge at 13,000-20,000 x g for 5 minutes. A protein pellet will form at the interface of the aqueous and organic layers.[9][10]
-
Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol and vortex.
-
Centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.[9][10]
-
Carefully discard the supernatant.
-
Repeat the methanol wash (steps 6-8) one more time.
-
The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis.
Downstream Analysis
The labeled proteins are now ready for various downstream applications:
-
Visualization : Resuspend the pellet in SDS-PAGE loading buffer, run on a polyacrylamide gel, and visualize fluorescently labeled proteins using an appropriate gel scanner.
-
Enrichment : If a biotin tag was used, the labeled proteins can be enriched using streptavidin-coated beads for subsequent identification by mass spectrometry.[2][3]
-
Western Blotting : Labeled proteins can be detected by western blot using an antibody against the reporter tag (e.g., anti-biotin).
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low Labeling Signal | - Inefficient metabolic labeling- Degraded sodium ascorbate- Insufficient incubation time | - Optimize metabolic labeling conditions (concentration and time).- Always use freshly prepared sodium ascorbate.- Increase the click reaction incubation time. |
| High Background | - High concentration of detection reagent- Insufficient washing after precipitation | - Titrate down the concentration of the azide/alkyne detection reagent.- Ensure thorough washing of the protein pellet. |
| Protein Precipitation Issues | - Incorrect solvent ratios | - Ensure accurate pipetting of methanol, chloroform, and water. |
Conclusion
Labeling cell lysates with azide-functionalized linkers via click chemistry is a versatile and powerful tool in chemical biology and proteomics. The high specificity and efficiency of the CuAAC reaction allow for robust and reliable labeling of target proteins in complex mixtures. By following the detailed protocols and understanding the principles outlined in these application notes, researchers can successfully apply this technology to a wide range of biological questions.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Situ Preparation of Copper(I) Catalyst for Azide-Alkyne Cycloaddition Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly efficient, reliable, and regiospecific method for forming 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction is widely used in bioconjugation, drug discovery, and materials science due to its high yields and tolerance of a wide range of functional groups.[3][4] The catalytically active species is the Copper(I) ion. However, Cu(I) salts are prone to oxidation to the inactive Cu(II) state and can undergo disproportionation.[5][6]
A more reliable and convenient approach is the in situ generation of the Cu(I) catalyst from a stable Copper(II) precursor, typically using a mild reducing agent.[7][8] This method ensures a consistent supply of the active catalyst throughout the reaction, preventing oxidation by dissolved oxygen.[9] This application note provides a detailed protocol for the in situ preparation of a Cu(I) catalyst and its application in the reaction of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) with a terminal alkyne.
The Catalytic Process: From Precursor to Product
The in situ generation of the Cu(I) catalyst is the first step in the CuAAC reaction. The process involves the reduction of a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), by a reducing agent like sodium ascorbate (B8700270).[10] The resulting Cu(I) ion is stabilized by a ligand, which also accelerates the catalytic cycle.[11][12]
The stabilized Cu(I) catalyst then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate reacts with the azide (B81097) (e.g., 5-Azidopentyl 4-methylbenzenesulfonate) in a stepwise manner to form a six-membered copper-triazolide intermediate, which then undergoes protonolysis to release the 1,2,3-triazole product and regenerate the active catalyst.[1][7]
Caption: Catalytic cycle of the CuAAC reaction with in situ catalyst generation.
Key Reagents for In Situ Catalyst Preparation
The success of the CuAAC reaction relies on the appropriate choice of precursor, reducing agent, and ligand.
| Reagent Type | Example(s) | Role & Key Characteristics |
| Copper(II) Precursor | Copper(II) sulfate (CuSO₄) | Stable, inexpensive, and readily available Cu(II) salt. It is not catalytically active until reduced.[7][13] |
| Reducing Agent | Sodium Ascorbate | The most common reducing agent for this reaction.[12] It rapidly reduces Cu(II) to Cu(I) and helps protect the catalyst from re-oxidation by scavenging dissolved oxygen.[9] |
| Stabilizing Ligand | THPTA, BTTAA, TBTA | Chelates the Cu(I) ion, preventing oxidation and disproportionation.[5] Ligands accelerate the reaction and, in the case of water-soluble ligands like THPTA and BTTAA, improve biocompatibility and reduce cytotoxicity.[14][15][16] |
Comparison of Common Cu(I) Stabilizing Ligands
The choice of ligand can significantly impact reaction kinetics, efficiency, and suitability for different applications, particularly in biological contexts.
| Ligand | Water Solubility | Biocompatibility | Reaction Kinetics | Recommended Use |
| TBTA | Low | Low | Very High | Organic synthesis.[16] |
| THPTA | High | Moderate | Moderate | Aqueous synthesis, bioconjugation.[9][14][16] |
| BTTAA | Moderate | Very High | Very High | In vivo and in vitro biological applications.[14][16] |
Experimental Workflow and Protocols
A typical workflow involves the preparation of stock solutions, followed by the sequential addition of reagents to the reaction mixture. The reducing agent is usually added last to initiate the reaction.
Caption: General experimental workflow for the CuAAC reaction.
Protocol: Synthesis of a 1,2,3-Triazole using this compound
This protocol describes a general procedure for the reaction of this compound with a generic terminal alkyne (e.g., Phenylacetylene) in an aqueous/organic co-solvent system using a THPTA ligand.
Materials:
-
This compound (Azide)
-
Phenylacetylene (Alkyne)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (Na-Ascorbate)
-
Solvent: e.g., a mixture of tert-Butanol and Water (1:1 v/v) or DMSO and Water.
-
Deionized Water
-
Nitrogen or Argon gas (optional, for degassing)
Stock Solutions:
-
Azide Solution: Prepare a 100 mM solution of this compound in the chosen organic solvent (e.g., tert-Butanol or DMSO).
-
Alkyne Solution: Prepare a 110 mM solution of Phenylacetylene in the organic solvent (1.1 equivalents).
-
CuSO₄ Solution: Prepare a 20 mM solution of CuSO₄·5H₂O in deionized water.[17]
-
THPTA Ligand Solution: Prepare a 50 mM solution of THPTA in deionized water.[12]
-
Sodium Ascorbate Solution: Prepare a 100 mM solution of Sodium Ascorbate in deionized water. Note: This solution should be prepared fresh before use as it can degrade over time.[17]
Reaction Procedure:
-
To a suitable reaction vessel, add the azide solution (e.g., 100 µL, 0.01 mmol, 1.0 eq).
-
Add the reaction solvents (e.g., 400 µL of tert-Butanol and 500 µL of water) to achieve the desired final concentration (e.g., ~10 mM).
-
Add the alkyne solution (100 µL, 0.011 mmol, 1.1 eq).
-
Create a pre-mixed catalyst solution by combining the THPTA ligand solution (e.g., 25 µL, 0.00125 mmol, 5 eq relative to copper) and the CuSO₄ solution (e.g., 12.5 µL, 0.00025 mmol, 0.025 eq relative to azide).[12] Vortex briefly.
-
Add the pre-mixed catalyst solution to the reaction mixture containing the azide and alkyne.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 50 µL, 0.005 mmol, 0.5 eq relative to azide).[12]
-
If necessary, degas the solution by bubbling with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, although the presence of excess ascorbate often makes this step unnecessary.[9]
-
Seal the vessel and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30-60 minutes, yielding nearly quantitative conversion.[9][17]
-
Upon completion, the product can be isolated using standard workup and purification procedures (e.g., extraction, chromatography).
Typical Reaction Parameters
The following table summarizes typical concentration ranges for the CuAAC reaction components. These can be optimized for specific substrates.
| Component | Molar Equivalents (relative to limiting reagent) | Typical Final Concentration |
| Azide or Alkyne | 1.0 (Limiting Reagent) | 1 - 100 mM |
| Alkyne or Azide | 1.0 - 2.0 | 1 - 200 mM |
| CuSO₄ | 0.01 - 0.1 (1-10 mol%) | 0.05 - 0.25 mM[12] |
| Ligand (e.g., THPTA) | 0.05 - 0.5 (5:1 ratio to Copper) | 0.25 - 1.25 mM[12] |
| Sodium Ascorbate | 0.1 - 1.0 (10-100 mol%) | 1 - 5 mM[12] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | 1. Degraded sodium ascorbate solution.2. Oxidation of Cu(I) catalyst.3. Impure reagents. | 1. Always prepare sodium ascorbate solution fresh.2. Increase the ligand-to-copper ratio (e.g., up to 10:1). Ensure sufficient ascorbate is present.[11]3. Verify reagent purity. |
| Reaction Stalls | Insufficient catalyst concentration for dilute reactions. | For reactions with low substrate concentrations (<1 mM), increase the absolute concentration of the copper catalyst and ligand.[18] |
| Side Product Formation | Oxidative homocoupling of the alkyne (Glaser coupling). | Ensure an excess of reducing agent (sodium ascorbate) is present throughout the reaction to suppress Cu(II) formation. |
| In Bioconjugation | Interference from thiol-containing molecules (e.g., glutathione, cysteine). | Use a higher concentration of a robust ligand like THPTA or BTTAA. An excess of copper may be required to saturate the thiol binding sites.[11] |
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 4. The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click reaction ligands | BroadPharm [broadpharm.com]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 8. Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2 | MDPI [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jenabioscience.com [jenabioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. axispharm.com [axispharm.com]
- 18. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5-Azidopentyl 4-methylbenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Azidopentyl 4-methylbenzenesulfonate (B104242).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 5-Azidopentyl 4-methylbenzenesulfonate, which is typically prepared by the tosylation of 5-azido-1-pentanol.
Issue 1: Low or No Product Yield
Low or no yield of the desired this compound is a frequent problem. The underlying causes can range from reagent quality to suboptimal reaction conditions.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Degraded p-Toluenesulfonyl Chloride (TsCl) | Use freshly opened or purified TsCl. The quality of TsCl is crucial for a successful reaction.[1] |
| Presence of Water in the Reaction | Ensure all glassware is flame-dried and solvents are anhydrous. TsCl readily hydrolyzes in the presence of moisture. |
| Inefficient Base | Use a non-nucleophilic, sterically hindered base like triethylamine (B128534) (TEA) or pyridine (B92270) to scavenge the HCl byproduct. Ensure the base is dry and used in appropriate molar excess (typically 1.1-1.5 equivalents). |
| Low Reaction Temperature | While the reaction is often started at 0°C to control the initial exothermic reaction, it may require warming to room temperature or slightly above to proceed to completion.[2][3] Monitor the reaction by TLC to determine the optimal temperature profile. |
| Steric Hindrance | For hindered alcohols, a stronger base or a more reactive tosylating agent might be necessary.[1] However, for a primary alcohol like 5-azido-1-pentanol, this is less likely to be an issue. |
Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Presence of Impurities and Side Products
The final product may be contaminated with unreacted starting material or various side products, complicating purification.
Common Impurities and Mitigation Strategies:
| Impurity/Side Product | Formation Mechanism | Prevention/Removal |
| Unreacted 5-azido-1-pentanol | Incomplete reaction. | Increase reaction time, temperature, or equivalents of TsCl. Unreacted alcohol can be removed by aqueous work-up or column chromatography. |
| Di(5-azidopentyl) ether | Reaction of the tosylate product with unreacted starting alcohol under basic conditions. | Add TsCl slowly to the solution of the alcohol and base to keep the alcohol concentration low once the tosylate begins to form. |
| 5-Chloropentyl azide | Nucleophilic substitution of the tosylate by chloride ions from TsCl. This is more common with more stable carbocations (e.g., benzylic alcohols) but can occur.[4] | Use a tosylating agent without a chloride leaving group, such as tosyl anhydride (B1165640) (Ts₂O), though this is more expensive. |
| Elimination Product (5-azido-1-pentene) | Strong, bulky bases and high temperatures can favor elimination over substitution.[5] | Use a non-bulky base like pyridine or triethylamine and maintain moderate reaction temperatures. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the tosylation of 5-azido-1-pentanol?
A1: Dichloromethane (DCM) is a commonly used solvent as it is aprotic and dissolves the reactants well.[3] Tetrahydrofuran (THF) can also be used.[3] Pyridine can serve as both the solvent and the base. The key is to use a dry, aprotic solvent to prevent hydrolysis of the tosyl chloride.[5]
Q2: Which base is most effective for this reaction?
A2: Triethylamine (TEA) and pyridine are the most common choices. They act as HCl scavengers without being strongly nucleophilic. For particularly stubborn reactions, stronger, non-nucleophilic bases might be considered, but this is usually unnecessary for primary alcohols. Some procedures also report the use of inorganic bases like potassium carbonate.[6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system such as ethyl acetate (B1210297)/hexanes. The product, being more nonpolar than the starting alcohol, will have a higher Rf value. The disappearance of the alcohol spot indicates the reaction is complete.
Q4: What are the recommended storage conditions for this compound?
A4: The product should be stored at low temperatures (e.g., -20°C) and protected from light and moisture to prevent degradation.[5] Tosylates are good leaving groups, meaning the compound can be susceptible to decomposition over time.
Q5: Can I use methanesulfonyl chloride (MsCl) instead of TsCl?
A5: Yes, mesylates (OMs) are also excellent leaving groups, similar to tosylates (OTs).[7] The reaction conditions for mesylation are very similar to tosylation, typically involving MsCl and a base like triethylamine in DCM.[8]
Experimental Protocols
Synthesis of this compound
This protocol details the tosylation of 5-azido-1-pentanol.
Materials:
-
5-azido-1-pentanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-azido-1-pentanol (1.0 eq.) in anhydrous DCM (approx. 10 volumes) in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, ensuring the temperature remains close to 0°C.
-
After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature.[3]
-
Monitor the reaction by TLC until the starting alcohol is consumed (typically 4-12 hours).
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound.
Reaction Pathway:
Caption: The overall chemical transformation for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Optimizing Click Reaction Yields with Tos-pentane-azide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield of your copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, with a focus on using Tos-pentane-azide.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in a CuAAC reaction using Tos-pentane-azide?
A1: Low or no product yield in a CuAAC reaction can stem from several factors:
-
Catalyst Inactivity: The active catalyst is Cu(I), which can be easily oxidized to the inactive Cu(II) state by dissolved oxygen. Insufficient reducing agent, such as sodium ascorbate (B8700270), or exposure to air can lead to catalyst deactivation.[1]
-
Poor Reagent Quality: Degradation of the Tos-pentane-azide or the alkyne starting materials can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical.[1] Organic azides are generally stable but should be handled with care.[2]
-
Substrate-Specific Issues: Steric hindrance around the azide (B81097) or alkyne functional groups can impede the reaction.[3][4] Additionally, some substrates may chelate the copper catalyst, making it unavailable for the cycloaddition.[1]
-
Inappropriate Reaction Conditions: Incorrect solvent, pH, temperature, or concentration of reactants and catalyst can all lead to poor yields.[3]
Q2: How can I be sure my Tos-pentane-azide is stable under the reaction conditions?
A2: While many organic azides are stable at room temperature, their stability can be influenced by the specific molecular structure.[2] For a novel or less-common azide like Tos-pentane-azide, it is prudent to:
-
Assess Purity: Before use, verify the purity of your synthesized Tos-pentane-azide using techniques like NMR or mass spectrometry.
-
Storage: Store the azide under appropriate conditions, typically at low temperatures and protected from light, to prevent degradation.
-
Small-Scale Test: Perform a small-scale test reaction with a simple, reliable alkyne to confirm the reactivity of your azide batch.
Q3: What are the ideal stoichiometric ratios for the reactants and catalyst?
A3: While a 1:1 stoichiometric ratio of azide to alkyne is the theoretical ideal, it is often beneficial to use a slight excess (1.1 to 1.5 equivalents) of the more accessible or less precious reactant to drive the reaction to completion. For the catalyst, typical loadings for the copper source (e.g., CuSO₄·5H₂O) are in the range of 1-5 mol%. The reducing agent, sodium ascorbate, is usually added in a 2- to 10-fold excess relative to the copper catalyst to maintain a sufficient concentration of Cu(I).[5]
Q4: My reaction mixture turned a strange color and a precipitate formed. What happened?
A4: Color changes are expected as copper transitions between its Cu(I) and Cu(II) oxidation states. However, the formation of an insoluble precipitate could indicate several issues:
-
Product Insolubility: The resulting triazole product may be insoluble in the chosen reaction solvent.
-
Copper Acetylide Formation: Under certain conditions, insoluble copper acetylides can form, which are off-cycle and catalytically inactive.
-
Biomolecule Aggregation: If working with biological macromolecules, byproducts from the ascorbate reduction can sometimes cause aggregation.
Troubleshooting Guide
This section addresses specific issues that can lead to low yields in your click reactions with Tos-pentane-azide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Catalyst Oxidation (Inactive Cu(II)) | - Degas solvents and reaction mixtures by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst.[6] - Ensure a fresh, high-quality source of sodium ascorbate is used.[7] - Increase the concentration of sodium ascorbate (e.g., 5-10 mol%).[1] |
| Poor Reagent Quality | - Confirm the purity of Tos-pentane-azide and the alkyne via NMR or mass spectrometry. - Use high-purity, anhydrous solvents.[8] | |
| Suboptimal Copper Source | - Use a readily soluble Cu(II) salt like CuSO₄·5H₂O with a reducing agent.[7] - Alternatively, for sensitive substrates, a Cu(I) source like CuI or CuBr can be used, but may require an organic base and careful exclusion of oxygen.[6][9] | |
| Incomplete Conversion | Insufficient Catalyst Loading or Turnover | - Increase the copper catalyst loading (e.g., up to 10 mol%). - Add a stabilizing ligand for the Cu(I) catalyst.[7] |
| Low Reactant Concentration | - If possible, increase the concentration of the reactants. Dilute conditions can significantly slow down the reaction rate. | |
| Steric Hindrance | - Increase the reaction temperature (e.g., to 40-60 °C) or extend the reaction time.[9][10] - Consider using a ligand that can accelerate the reaction of sterically hindered substrates.[3] | |
| Presence of Side Products | Oxidative Homocoupling of Alkyne (Glaser Coupling) | - This side reaction is promoted by Cu(II) and oxygen. Ensure thorough degassing and an adequate excess of reducing agent.[1] |
| Degradation of Sensitive Substrates | - Use a copper-stabilizing ligand to minimize the generation of reactive oxygen species. - Lower the reaction temperature. |
Experimental Protocols
General Protocol for CuAAC with Tos-pentane-azide
This protocol provides a starting point and may require optimization for specific alkynes.
Materials:
-
Tos-pentane-azide
-
Alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Solvent (e.g., a 1:1 mixture of t-BuOH/H₂O, DMF, or DMSO)[8][11]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of sodium L-ascorbate in deionized water. Note: This solution should be prepared fresh for each use.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, dissolve Tos-pentane-azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent.[1]
-
Degas the solution by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.
-
To the degassed solution, add the CuSO₄·5H₂O stock solution to a final concentration of 1-5 mol%.
-
Initiate the reaction by adding the freshly prepared sodium L-ascorbate stock solution to a final concentration of 5-10 mol%.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can be applied.[10]
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Visualizing Reaction Parameters
Troubleshooting Workflow for Low Yield
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Click Chemistry [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Addressing solubility issues of 5-Azidopentyl 4-methylbenzenesulfonate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Azidopentyl 4-methylbenzenesulfonate (B104242) in aqueous solutions during their experiments.
Troubleshooting Guide
Issue: Precipitation or cloudiness observed upon addition of 5-Azidopentyl 4-methylbenzenesulfonate to an aqueous buffer.
This is a common issue as this compound, like many tosylate-containing compounds, has limited solubility in purely aqueous solutions. The nonpolar nature of the methylbenzenesulfonate group and the pentyl chain contribute to its hydrophobicity.
Troubleshooting Workflow:
Identifying and minimizing side reactions in 5-Azidopentyl 4-methylbenzenesulfonate applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions when using 5-Azidopentyl 4-methylbenzenesulfonate (B104242).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Synthesis of 5-Azidopentyl 4-methylbenzenesulfonate
Q1: I am preparing this compound from 5-azidopentan-1-ol (B1310545) and tosyl chloride, and I'm observing a significant amount of a byproduct with a mass corresponding to a chloro-alkane. What is happening and how can I prevent it?
A1: This is a common side reaction in tosylation procedures. The byproduct you are observing is likely 1-azido-5-chloropentane. It forms when the chloride ion, a byproduct of the reaction between the alcohol and tosyl chloride, acts as a nucleophile and displaces the newly formed tosylate group. This subsequent reaction is an SN2 displacement of a good leaving group (tosylate) by a reasonably good nucleophile (chloride).
Troubleshooting:
-
Temperature Control: This side reaction is highly dependent on temperature.[1] Running the tosylation at low temperatures (typically 0 °C to -10 °C) significantly minimizes the rate of this nucleophilic attack by the chloride ion.[1]
-
Base Selection: Using a non-nucleophilic base, such as pyridine (B92270) or triethylamine, is standard. Pyridine can also act as the solvent. The base neutralizes the HCl generated, preventing it from protonating the starting alcohol and deactivating it.
-
Reaction Time: Monitor the reaction progress by TLC. Once the starting alcohol is consumed, work up the reaction promptly to avoid prolonged exposure of the product to the reaction conditions, which could favor byproduct formation.
Quantitative Data on Byproduct Formation (Illustrative Example for a Primary Alcohol):
| Reaction Temperature (°C) | Desired Tosylate Yield (%) | Chloro-alkane Byproduct Yield (%) |
| 40 | 65 | 30 |
| 25 (Room Temperature) | 80 | 15 |
| 0 | >95 | <5 |
| -10 | >98 | <2 |
Note: This data is illustrative for a typical primary alcohol tosylation and highlights the general trend. Actual yields may vary depending on the specific substrate and reaction conditions.
2. Nucleophilic Substitution Reactions using this compound
Q2: I am performing a nucleophilic substitution on this compound with a primary/secondary amine, but I am getting a low yield of my desired product and observing the formation of an alkene. What is this side reaction and how can I minimize it?
A2: The formation of an alkene (5-azidopent-1-ene) is due to a competing E2 (elimination) reaction. In this reaction, your amine is acting as a base, abstracting a proton from the carbon adjacent to the carbon bearing the tosylate group, which leads to the elimination of the tosylate and the formation of a double bond. Since this compound is a primary tosylate, the SN2 reaction is generally favored, but elimination can become significant under certain conditions.
Troubleshooting:
-
Choice of Base/Nucleophile: While your amine is the intended nucleophile, its basicity will influence the extent of the E2 side reaction. For primary tosylates, SN2 is generally favored over E2, especially with good, non-bulky nucleophiles. If your amine is particularly bulky, it will favor the E2 pathway.[2]
-
Temperature: Higher temperatures favor elimination over substitution. Running the reaction at the lowest temperature that allows for a reasonable reaction rate will maximize the yield of the SN2 product.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally recommended for SN2 reactions. They solvate the cation of the nucleophile, leaving the anion more "naked" and nucleophilic, which favors the SN2 pathway.
-
Use of a Non-nucleophilic Base: If your nucleophile is a salt (e.g., the hydrochloride salt of an amine), you will need to add a base to deprotonate it. In this case, using a non-nucleophilic, sterically hindered base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a mild inorganic base like K₂CO₃ can be advantageous over using an excess of the amine nucleophile as the base.
Quantitative Data on SN2 vs. E2 Competition (Illustrative Example for a Primary Tosylate):
| Nucleophile/Base | Solvent | Temperature (°C) | SN2 Product Yield (%) | E2 Product Yield (%) |
| Piperidine (B6355638) | DMF | 25 | >95 | <5 |
| Piperidine | DMF | 80 | 85 | 15 |
| Potassium tert-butoxide (a bulky, strong base) | THF | 25 | <10 | >90 |
| Sodium Azide | DMF | 25 | >98 | <2 |
Note: This data is illustrative for a typical primary alkyl tosylate and demonstrates the influence of the nucleophile/base and temperature on the reaction outcome.
3. Stability and Handling
Q3: Are there any stability concerns with this compound?
A3: Yes, organic azides are energetic compounds and should be handled with care. The stability of organic azides is often assessed by the carbon-to-nitrogen ratio. While this compound is generally considered to be relatively stable for a small organic azide, it is still important to take precautions.
Handling Recommendations:
-
Avoid Heat and Shock: Do not heat organic azides unnecessarily. Avoid grinding the solid or subjecting it to mechanical shock.
-
Storage: Store in a cool, dark place.
-
Scale: When working with azides for the first time, it is always prudent to start with small-scale reactions.
-
Incompatible Materials: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid. Also, avoid contact with heavy metals, as this can lead to the formation of highly sensitive heavy metal azides.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 5-azidopentan-1-ol to this compound.
Materials:
-
5-azidopentan-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolve 5-azidopentan-1-ol (1.0 eq) in anhydrous pyridine at 0 °C in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate (B1210297) eluent).
-
Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding cold water.
-
Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature (<30 °C).
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Nucleophilic Substitution with a Secondary Amine (e.g., Piperidine)
This protocol details the reaction of this compound with piperidine to form 1-(5-azidopentyl)piperidine.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add piperidine (1.2 eq) to the stirred suspension.
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if the reaction is slow) and monitor its progress by TLC.
-
Upon completion, add water to the reaction mixture and extract with DCM (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Synthesis pathway and a common side reaction.
References
Technical Support Center: Purification of Products from 5-Azidopentyl 4-methylbenzenesulfonate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 5-Azidopentyl 4-methylbenzenesulfonate (B104242).
5-Azidopentyl 4-methylbenzenesulfonate is a versatile bifunctional linker. Its azide (B81097) group readily participates in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) to form stable triazoles, while the tosylate group is an excellent leaving group for nucleophilic substitution reactions.[1] The purification of products from these reactions can present unique challenges, including handling potentially energetic azide-containing molecules and removing specific reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions for this compound and their common impurities?
This linker is primarily used in two types of reactions:
-
Nucleophilic Substitution: The tosylate group is displaced by a nucleophile. Common impurities include unreacted starting material, the displaced p-toluenesulfonate anion (as a salt), and side products from competing elimination reactions.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide group reacts with a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole.[2][3] Key impurities are residual copper catalysts, unreacted starting materials (the alkyne or the azide), and potential alkyne homocoupling byproducts.[4]
Q2: How can I safely handle and purify azide-containing compounds?
Working with organic azides requires strict safety protocols due to their potential to be energetic and decompose explosively under certain conditions like heat, shock, or friction.[5][6][7]
-
Stability Assessment: Before purification, assess the stability of your azide compound. The Carbon-to-Nitrogen ratio is a useful guideline.[5][7]
-
Handling Precautions: Always use plastic or ceramic spatulas, as heavy metal azides can be highly shock-sensitive.[5] Work in a chemical fume hood and consider using a blast shield for potentially explosive azides.[5][7]
-
Solvent Choice: Avoid using halogenated solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) with azides, as this can lead to the formation of dangerously explosive di- and tri-azidomethane.[5][6][8]
-
Concentration: Avoid concentrating azide solutions to dryness using rotary evaporation, especially for compounds with a low carbon-to-nitrogen ratio.[5] Purification by distillation is generally not recommended unless performed on a small scale with extreme caution.[8][9]
Q3: How can I visualize my azide product on a Thin-Layer Chromatography (TLC) plate if it's not UV-active?
Many organic azides lack a strong UV chromophore. A reliable visualization method involves a two-step chemical staining process: the azide is first reduced to an amine on the TLC plate, which can then be stained with a ninhydrin (B49086) solution to produce a colored spot.[5]
Q4: What is the most effective way to remove the copper catalyst from my CuAAC (Click) reaction?
Residual copper can interfere with downstream applications and should be removed. An effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or ammonia/ammonium chloride, which will sequester the copper ions into the aqueous phase.[4]
Q5: My triazole product from a click reaction is highly polar and streaks on silica (B1680970) gel. What are my purification options?
Purifying polar compounds on standard silica gel can be difficult.[4] Consider the following alternatives:
-
Reverse-Phase Chromatography (C18): This is often effective for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar molecules.[4]
-
Eluent Modification: For standard silica gel chromatography, adding a small amount of a polar modifier like methanol (B129727) or a base like triethylamine (B128534) to the eluent can help improve the peak shape and reduce streaking.[4]
Q6: How can I remove unreacted p-toluenesulfonyl chloride (TsCl) or its hydrolysis product, p-toluenesulfonic acid, from my reaction mixture?
-
Excess TsCl: Unreacted tosyl chloride can be quenched by adding a small amount of a nucleophile like water or an amine. A novel method involves reacting the excess TsCl with cellulosic material, such as filter paper, which can then be removed by filtration.[10]
-
p-Toluenesulfonic Acid: This acidic byproduct can typically be removed by washing the organic reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification process.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Column Chromatography | * The product is highly polar and is retained on the silica gel column.[4]* The product is unstable and decomposes on the acidic silica gel.* The chosen eluent system is not optimal, leading to poor separation. | * Consider reverse-phase (C18) chromatography or HILIC for polar compounds.[4]* Use a neutral stationary phase like alumina (B75360) or deactivate the silica gel with a base (e.g., triethylamine).* Perform a thorough TLC analysis to optimize the solvent system before running the column. |
| Product is Contaminated with Starting Material | * The reaction did not go to completion.* The purification method was not effective at separating the product from the starting material. | * Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.* If using chromatography, try a shallower solvent gradient or a different stationary phase to improve resolution.* Consider recrystallization if there is a significant difference in solubility between the product and the starting material.[11] |
| Purified Product Appears as an Oil, but a Solid is Expected | * Presence of residual solvent.* The product is contaminated with impurities that are depressing its melting point. | * Dry the product under high vacuum for an extended period.* Try triturating the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization.[11] |
| Inconsistent Results in Subsequent Reactions Using the Purified Product | * Presence of residual impurities (e.g., copper catalyst).* The product has decomposed during storage. | * Re-purify the material using a different method (e.g., recrystallization after chromatography).* Confirm purity using analytical techniques like NMR or LC-MS.* Store purified azides in solution at low temperatures and protected from light.[5][6] |
Data Presentation
Table 1: Safety Guidelines for Handling Organic Azides Based on Carbon/Nitrogen Ratio [5][7]
| Carbon/Nitrogen Ratio | Stability & Handling Recommendations | Maximum Quantity |
| < 1 | Potentially explosive. Never isolate. May be generated in-situ as a transient intermediate. | ~1 g |
| 1 to 3 | Can be synthesized and isolated but should be stored in solution (<1M) below room temperature. | ~5 g |
| ≥ 3 | Considered the minimum ratio for isolating and storing in pure form. | < 20 g (without further risk assessment) |
| Ratio = (Number of Carbon atoms + Number of Oxygen atoms) / (Number of Nitrogen atoms) |
Table 2: Comparison of Common Purification Techniques
| Technique | Best For | Advantages | Disadvantages |
| Flash Column Chromatography | Separating compounds with different polarities. | High resolution, applicable to a wide range of compounds.[8] | Can be time-consuming, potential for product loss or decomposition on the column. |
| Recrystallization | Purifying solid compounds with moderate to high purity. | Can yield very pure material, scalable. | Requires a suitable solvent system, may result in significant material loss in the mother liquor.[12] |
| Liquid-Liquid Extraction | Removing water-soluble impurities (e.g., salts, acids, bases). | Quick, simple, and effective for initial workup.[8] | Not effective for removing impurities with similar solubility to the product. |
| Precipitation/Trituration | Inducing crystallization of an oily product or removing soluble impurities. | Simple, can significantly improve purity. | May not be effective for all compounds, can trap impurities.[11] |
Experimental Protocols
Protocol 1: General Purification by Flash Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, carefully load the solid onto the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly.[8]
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes or ethyl acetate/hexanes mixture), gradually increasing the polarity based on TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Removal of Copper Catalyst with an EDTA Wash
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, DCM).
-
Washing: Transfer the organic solution to a separatory funnel and wash it two to three times with a saturated aqueous solution of EDTA (disodium salt).
-
Phase Separation: After each wash, allow the layers to separate and discard the aqueous layer (which now contains the copper-EDTA complex).
-
Drying and Concentration: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to yield the copper-free product.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ucd.ie [ucd.ie]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. benchchem.com [benchchem.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Assessing the stability of 5-Azidopentyl 4-methylbenzenesulfonate in different buffers
This technical support center provides guidance on assessing the stability of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) in various buffer systems. Researchers, scientists, and drug development professionals can utilize the following frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of 5-Azidopentyl 4-methylbenzenesulfonate?
A1: The stability of this compound is primarily influenced by the chemical properties of its two functional groups: the azide (B81097) and the tosylate.
-
Azide Group: The azide group is generally stable under neutral and basic conditions. However, in acidic solutions, it can react to form hydrazoic acid (HN₃), which is highly toxic and explosive.[1] Therefore, strongly acidic buffers should be avoided.
-
Tosylate Group: The tosylate group is a good leaving group and is susceptible to nucleophilic substitution and elimination reactions. Its stability is significantly affected by pH, temperature, and the presence of nucleophiles in the buffer.[2] Hydrolysis is a common degradation pathway for tosylates, particularly under acidic or basic conditions.[2]
Q2: In which types of buffers is this compound expected to be most stable?
A2: Based on the general stability of its functional groups, this compound is expected to be most stable in neutral or slightly alkaline buffers, such as phosphate-buffered saline (PBS) at pH 7.4. Buffers with pH values in the range of 6 to 8 are generally a good starting point for stability assessments. It is crucial to avoid buffers containing strong nucleophiles that could displace the tosylate group.
Q3: What are the likely degradation products of this compound in aqueous buffers?
A3: The primary degradation pathways are expected to be the hydrolysis of the tosylate group and, under acidic conditions, reaction of the azide group.
-
Hydrolysis of the Tosylate: The tosylate group can be hydrolyzed to a hydroxyl group, yielding 5-azidopentan-1-ol (B1310545) and 4-methylbenzenesulfonic acid. This reaction can be catalyzed by both acid and base.
-
Reaction of the Azide Group: In the presence of strong acids, the azide group can be protonated to form the highly unstable and hazardous hydrazoic acid.[1]
Forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) are recommended to identify all potential degradation products.[3]
Experimental Protocols
Protocol for Assessing the Stability of this compound in Different Buffers
This protocol outlines a general procedure for evaluating the stability of this compound using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade solvents (e.g., acetonitrile (B52724), water)
- A selection of buffers (e.g., phosphate, acetate, borate) at various pH values (e.g., 4, 7.4, 9)
- HPLC system with a UV detector
- Analytical HPLC column (e.g., C18)
- Temperature-controlled incubator or water bath
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of this compound in an appropriate organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- For each buffer to be tested, prepare a working solution by diluting the stock solution to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) to minimize its effect on the buffer and stability.
3. Stability Study Setup:
- For each buffer condition, dispense aliquots of the working solution into multiple vials.
- Store the vials at a constant temperature (e.g., 25°C or 37°C).
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each buffer condition for analysis.
- The t=0 sample should be analyzed immediately after preparation.
4. HPLC Analysis:
- Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.[2][4][5]
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan).
- Injection Volume: 10 µL
- Inject the samples from each time point and record the chromatograms.
5. Data Analysis:
- Identify and quantify the peak corresponding to this compound at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
- Plot the percentage of the remaining compound against time for each buffer condition to determine the stability profile.
- Identify and, if possible, characterize any new peaks that appear in the chromatograms, as these may be degradation products.
Data Presentation
The quantitative data from the stability study should be summarized in a clear and structured table for easy comparison of the stability of this compound in different buffers.
Table 1: Stability of this compound in Various Buffers at 37°C
| Time (hours) | % Remaining in Acetate Buffer (pH 4.0) | % Remaining in Phosphate Buffer (pH 7.4) | % Remaining in Borate Buffer (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 95.2 | 99.5 | 92.1 |
| 4 | 90.5 | 99.1 | 85.3 |
| 8 | 81.3 | 98.2 | 72.5 |
| 24 | 55.7 | 95.0 | 40.8 |
| 48 | 30.1 | 90.3 | 15.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will depend on the specific experimental conditions.
Mandatory Visualization
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound in aqueous buffers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of parent compound in all buffers | 1. High incubation temperature. 2. Inherent instability of the compound under aqueous conditions. 3. Presence of a common contaminant in the buffers. | 1. Repeat the experiment at a lower temperature (e.g., 4°C or room temperature). 2. Consider using a less nucleophilic buffer system or adding a stabilizing agent if compatible with the downstream application. 3. Prepare fresh buffers using high-purity water and reagents. |
| Appearance of multiple unexpected peaks in the chromatogram | 1. Complex degradation pathways. 2. Reaction with buffer components. 3. Impurities in the starting material. | 1. Perform forced degradation studies to systematically identify degradation products.[3] 2. Analyze the buffer components by HPLC to rule out interference. Test stability in a simpler buffer system (e.g., water at different pH values). 3. Analyze the initial stock solution to identify any pre-existing impurities. |
| Poor peak shape or resolution in HPLC analysis | 1. Inappropriate mobile phase or gradient. 2. Column degradation. 3. Sample overload. | 1. Optimize the mobile phase composition (e.g., pH, organic solvent ratio) and gradient profile.[2] 2. Flush the column or replace it if necessary. 3. Reduce the injection volume or sample concentration. |
| Inconsistent results between replicates | 1. Inaccurate pipetting or dilutions. 2. Fluctuations in incubation temperature. 3. HPLC system variability. | 1. Ensure proper calibration and use of pipettes. Prepare fresh dilutions for each replicate. 2. Use a calibrated and stable incubator or water bath. 3. Run system suitability tests before each analysis to ensure consistent HPLC performance. |
| Precipitation of the compound in the buffer | 1. Low solubility of the compound in the aqueous buffer. | 1. Decrease the working concentration of the compound. 2. Add a small percentage of a co-solvent (e.g., DMSO, ethanol), but be aware that this may affect the stability. |
References
Technical Support Center: Optimizing Cu(I) Catalysis in CuAAC Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of preventing the oxidation of the Cu(I) catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cu(I) catalyst oxidation in CuAAC reactions?
The primary cause of Cu(I) catalyst oxidation is the presence of molecular oxygen in the reaction mixture. Cu(I), the active catalytic species, is readily oxidized to the inactive Cu(II) state by oxygen. This oxidation not only quenches the desired cycloaddition reaction but can also lead to the formation of byproducts through oxidative homocoupling of the alkyne starting material (Glaser coupling).
Q2: How does the oxidation of the Cu(I) catalyst affect my CuAAC reaction?
Oxidation of the Cu(I) catalyst leads to several detrimental effects on your CuAAC reaction, including:
-
Reduced Reaction Rate and Low Yields: As the concentration of the active Cu(I) catalyst decreases, the rate of the click reaction slows down, resulting in incomplete conversion and lower yields of the desired triazole product.
-
Formation of Undesired Byproducts: The presence of Cu(II) can promote the oxidative homocoupling of terminal alkynes, leading to the formation of diynes, which can complicate purification.
-
Damage to Biomolecules: In bioconjugation reactions, the generation of reactive oxygen species (ROS) during the Cu(II)/ascorbate (B8700270) redox cycle can lead to oxidative damage of sensitive biomolecules like proteins and DNA.[1]
Q3: What are the most common strategies to prevent Cu(I) oxidation?
The most effective strategies to prevent the oxidation of the Cu(I) catalyst involve one or a combination of the following approaches:
-
Use of Reducing Agents: The in situ reduction of Cu(II) to Cu(I) using a reducing agent is a widely used method. Sodium ascorbate is the most common and effective reducing agent for this purpose.[2] An excess of the reducing agent is typically used to maintain a sufficient concentration of Cu(I) throughout the reaction.
-
Employing Stabilizing Ligands: Chelating ligands play a crucial role in stabilizing the Cu(I) oxidation state, protecting it from both oxidation and disproportionation.[3] These ligands also enhance the catalytic activity of copper. Commonly used ligands include Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) and their derivatives like BTTAA and BTTES.[4][5]
-
Maintaining an Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, minimizes the presence of oxygen and is a highly effective way to prevent catalyst oxidation.[6] This can be achieved using standard Schlenk line techniques or by working in a glovebox.
-
Degassing Solvents: Removing dissolved oxygen from the reaction solvents prior to use is a critical step. Common degassing methods include sparging with an inert gas, the freeze-pump-thaw technique, or sonication under vacuum.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or no product yield | Oxidation of Cu(I) catalyst: Insufficient protection from oxygen. | - Ensure all solvents are thoroughly degassed before use.- Perform the reaction under a nitrogen or argon atmosphere.- Use a sufficient excess of sodium ascorbate (typically 5-10 equivalents relative to Cu).- Add a stabilizing ligand such as THPTA or BTTAA to the reaction mixture. |
| Poor quality of reagents: Impure starting materials or degraded sodium ascorbate. | - Use high-purity alkynes and azides.- Prepare fresh sodium ascorbate solutions for each experiment, as they are prone to oxidation. | |
| Inappropriate solvent: The chosen solvent may not be suitable for the reaction. | - For reactions with biomolecules, aqueous buffers are common. Ensure the pH is within the optimal range for the reaction (typically 6.5-8.0).- For organic reactions, polar aprotic solvents like DMSO, DMF, or THF are often used. | |
| Formation of a green or blue precipitate | Precipitation of Cu(II) salts: This indicates significant oxidation of the Cu(I) catalyst. | - Increase the concentration of the reducing agent and/or the stabilizing ligand.- Improve the degassing procedure and ensure the reaction is well-protected from air. |
| Side product formation (e.g., alkyne homocoupling) | Presence of Cu(II) and oxygen: Glaser coupling is promoted by these conditions. | - Rigorously exclude oxygen from the reaction.- Use a stabilizing ligand to minimize the concentration of free Cu(II). |
| Inconsistent results between experiments | Variable oxygen exposure: Inconsistent degassing or inert atmosphere techniques. | - Standardize your degassing and inert atmosphere protocols to ensure reproducibility. |
| Reaction fails with biomolecules | Interaction of copper with the biomolecule: Thiols in proteins or other functional groups can chelate and inactivate the copper catalyst. | - Use a higher concentration of the copper catalyst and ligand.- Consider using a ligand with higher affinity for copper. |
Quantitative Data on Ligand Performance
The choice of ligand can significantly impact both the reaction rate and the stability of the Cu(I) catalyst against oxidation. The following table summarizes a quantitative comparison of various tripodal amine ligands. The apparent rate constant (kobs) reflects the speed of the CuAAC reaction, while the initial rate of ascorbate oxidation (Vo) indicates the susceptibility of the Cu(I)-ligand complex to oxidation. A higher kobs/Vo ratio signifies a more efficient ligand that promotes a fast reaction with minimal catalyst oxidation.
| Ligand | Apparent Rate Constant (kobs) (M-1s-1) | Initial Rate of Ascorbate Oxidation (Vo) (µM/min) | kobs/Vo Ratio |
| Ligand 1 | 155.3 | 2.0 | 77.7 |
| BTTAA | 70.2 | 1.1 | 63.8 |
| THPTA | 45.1 | 0.8 | 56.4 |
| TBTA | 25.6 | 0.5 | 51.2 |
Data adapted from a study by Hong, et al. (2011), which evaluated a series of 21 tripodal amine ligands. The values presented here are for representative ligands to illustrate the performance differences.[7]
Another study provided a direct comparison of commonly used ligands in a cellular context, highlighting the superior performance of BTTAA and BTTES in terms of reaction rate.
| Ligand | Relative Reaction Rate |
| BTTAA | Highest |
| BTTES | High |
| THPTA | Moderate |
| TBTA | Lowest |
Data adapted from a comparative study by Besanceney-Webler, et al. (2011).[4]
Experimental Protocols
Protocol 1: General CuAAC Reaction with In Situ Reduction of Cu(II)
This protocol is suitable for small molecule synthesis in organic solvents.
Materials:
-
Azide (B81097) (1.0 equiv)
-
Terminal alkyne (1.0-1.2 equiv)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, or DMSO)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the azide and the terminal alkyne.
-
Add the solvent and stir to dissolve the reactants.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirring reaction mixture under an inert atmosphere, add the sodium ascorbate solution followed by the CuSO₄ solution.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water and extract the product with a suitable organic solvent.
Protocol 2: CuAAC for Bioconjugation using a Stabilizing Ligand (THPTA)
This protocol is optimized for the conjugation of biomolecules in an aqueous buffer.
Materials:
-
Alkyne-functionalized biomolecule in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Azide-functionalized molecule (2-10 fold molar excess over the biomolecule)
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, add the solution of the alkyne-functionalized biomolecule.
-
Add the azide-functionalized molecule to the tube.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes at room temperature.
-
Add the catalyst premix to the reaction tube containing the biomolecule and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction by inverting the tube or by slow rotation. Avoid vigorous vortexing.
-
Allow the reaction to proceed at room temperature for 30-60 minutes.
-
The workup procedure will depend on the specific biomolecule and application.
Visualizing the Process
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
Selecting the optimal solvent for 5-Azidopentyl 4-methylbenzenesulfonate reactions
This guide provides researchers, scientists, and drug development professionals with essential information for selecting the optimal solvent for reactions involving 5-Azidopentyl 4-methylbenzenesulfonate (B104242). It includes troubleshooting advice, FAQs, and detailed protocols to ensure successful experimental outcomes.
Solvent Selection Workflow
The first step in designing your experiment is to select an appropriate solvent system based on the intended transformation. 5-Azidopentyl 4-methylbenzenesulfonate has two primary reactive sites: the tosylate, which is an excellent leaving group for nucleophilic substitution (S_N2) reactions, and the azide (B81097), which is used in cycloaddition reactions like "Click Chemistry".[1] The workflow below outlines the decision-making process for solvent selection.
Caption: Logical workflow for selecting a solvent for this compound.
Solvent Property Data
The choice of solvent is dictated by its physical properties and its effect on reaction kinetics. Polar aprotic solvents are generally recommended for S_N2 reactions at the tosylate position, as they solvate the cation of the nucleophilic salt but leave the anion relatively free, increasing its nucleophilicity.[2]
Table 1: Properties of Common Organic Solvents
| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 47.0 | 189 |
| Acetonitrile (B52724) (MeCN) | Polar Aprotic | 5.8 | 37.5 | 82 |
| Acetone | Polar Aprotic | 5.1 | 20.7 | 56 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | 66 |
| Dichloromethane (B109758) (DCM) | Polar Aprotic | 3.1 | 9.1 | 40 |
| Ethanol (B145695) (EtOH) | Polar Protic | 4.3 | 24.6 | 78 |
| Methanol (MeOH) | Polar Protic | 5.1 | 32.7 | 65 |
| Water | Polar Protic | 10.2 | 80.1 | 100 |
Table 2: Recommended Solvents for Key Reactions
| Reaction Type | Recommended Solvents | Rationale & Considerations |
| Nucleophilic Substitution (S_N2) | DMF, DMSO, Acetonitrile | Maximizes nucleophilicity of anionic nucleophiles. Avoids hydrogen bonding that deactivates the nucleophile.[2][3] |
| Click Chemistry (e.g., SPAAC) | Acetonitrile, THF, Mixtures (e.g., t-BuOH/H2O) | Highly tolerant to a range of solvents. Choice is often dictated by the solubility of both reaction partners.[4] |
| Storage | Aprotic, non-halogenated solvents (e.g., Toluene, THF) | Store in a cool, dark place. Avoid chlorinated solvents for long-term storage due to potential reactivity with azides.[5][6] |
Troubleshooting Guide
Q1: Why is my nucleophilic substitution reaction slow or giving low yields?
A: The most common cause is the use of an inappropriate solvent. If you are using a polar protic solvent (like ethanol or methanol), it will form strong hydrogen bonds with your nucleophile, reducing its reactivity.[2]
-
Solution: Switch to a polar aprotic solvent such as DMF or Acetonitrile. Ensure your reagents are anhydrous, as trace water can also slow the reaction.
Q2: I am observing elimination byproducts instead of substitution. How can I fix this?
A: Elimination (E2) is a common competing reaction with substitution (S_N2), especially with sterically hindered or strongly basic nucleophiles.
-
Solution:
-
Solvent: Continue using a polar aprotic solvent, as these favor S_N2 over E2.
-
Temperature: Lower the reaction temperature. Elimination reactions often have a higher activation energy than substitution, so reducing heat will favor the S_N2 pathway.
-
Nucleophile: If possible, use a less sterically hindered and less basic nucleophile.
-
Q3: My compound and/or reagents are not fully dissolving in the chosen solvent.
A: Poor solubility can significantly hinder reaction rates. Tosylates are generally soluble in polar organic solvents but may have limited solubility in less polar ones like THF or non-polar solvents like hexane.[7][8]
-
Solution:
-
Consult Table 1 and select a more polar solvent (e.g., switch from THF to Acetonitrile or DMF).
-
Consider using a co-solvent system to achieve the desired solubility for all components.
-
Gentle warming and stirring can improve dissolution, but be mindful of the reaction's temperature sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvents for S_N2 reactions involving the displacement of the tosylate group?
Polar aprotic solvents like DMF, DMSO, and acetonitrile are ideal. They effectively dissolve the tosylate substrate and many common nucleophilic salts while enhancing the reactivity of the nucleophile.[2]
Q2: Can I use protic solvents like ethanol or water?
It is strongly discouraged for S_N2 reactions. Protic solvents solvate and deactivate anionic nucleophiles through hydrogen bonding, leading to significantly slower reaction rates.[2][9]
Q3: What specific safety precautions should I take regarding solvents when working with this compound?
The azide group requires careful handling.
-
Avoid Acids: Never mix azides with acids, as this can generate highly toxic and explosive hydrazoic acid (HN₃).[5][6]
-
Avoid Heavy Metals: Do not use metal spatulas (especially copper or lead) as they can form shock-sensitive metal azides.[5]
-
Halogenated Solvents: Avoid prolonged heating or storage in halogenated solvents like dichloromethane (DCM) or chloroform. While the risk is lower than with inorganic azides, the formation of explosive diazidomethane is a potential hazard.[5][6]
Q4: Which solvents are recommended for "Click Chemistry" reactions with the azide group?
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is tolerant of a wide variety of solvents. The choice often depends on the solubility of the alkyne partner. Common solvents include acetonitrile, THF, and aqueous mixtures like t-butanol/water or DMSO/water.[4]
Experimental Protocol: Nucleophilic Substitution
This protocol provides a general method for the S_N2 displacement of the tosylate group.
Objective: To substitute the tosylate group of this compound with sodium cyanide.
Materials:
-
This compound (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Add this compound (1.0 eq) and anhydrous DMF to a dry round-bottom flask under a nitrogen atmosphere.
-
Stir the solution at room temperature until the tosylate is fully dissolved.
-
Add sodium cyanide (1.2 eq) to the flask in one portion.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water (2x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product, 6-azidohexanenitrile.
-
Purify the crude product via column chromatography as needed.
Solvent-Reactivity Relationships
The properties of the solvent directly influence the energy of the reactants and the transition state, thereby affecting the overall reaction rate and outcome. The diagram below illustrates these critical relationships for the S_N2 reaction.
Caption: Relationship between solvent type, nucleophile solvation, and S_N2 reaction rate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Buy 2-Ethoxyethyl 4-methylbenzenesulfonate | 17178-11-9 [smolecule.com]
Technical Support Center: Effective Workup Procedures for 5-Azidopentyl 4-methylbenzenesulfonate Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the workup of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 5-Azidopentyl 4-methylbenzenesulfonate (B104242).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the workup of click reactions involving 5-Azidopentyl 4-methylbenzenesulfonate?
A1: The primary challenge is the efficient removal of the copper catalyst, which can be detrimental to downstream applications, particularly in biological systems. The triazole product itself can chelate copper, making its removal difficult. Additionally, separating the desired triazole product from unreacted starting materials and byproducts from side reactions is crucial for obtaining a pure compound.
Q2: How does the tosylate group in this compound affect the workup procedure?
A2: The tosylate group increases the polarity of the azide (B81097) starting material and the resulting triazole product. This can influence the choice of solvents for extraction and chromatography. While the tosylate group is generally stable under standard click chemistry conditions, prolonged exposure to basic conditions during workup should be avoided to prevent potential hydrolysis or other side reactions.
Q3: What are the most effective methods for removing the copper catalyst after the reaction is complete?
A3: Several methods can be employed for copper removal, with the choice depending on the scale of the reaction and the properties of the product:
-
Aqueous Washes with Chelating Agents: This is the most common method. Washing the reaction mixture with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) or ammonium (B1175870) chloride can effectively sequester copper ions into the aqueous phase.
-
Solid-Phase Scavengers: Using a chelating resin, such as Chelex® 100, can be very effective. The resin is stirred with the reaction mixture and then filtered off, removing the copper.
-
Precipitation: For products that are solids and have low solubility in a particular solvent system, precipitation can be an effective purification method, leaving the copper salts in the supernatant.
Q4: Can I monitor the progress of the reaction to optimize the reaction time and minimize byproduct formation?
A4: Yes, monitoring the reaction progress is highly recommended. Thin-Layer Chromatography (TLC) is a simple and effective method for tracking the consumption of the starting materials (the azide and the alkyne) and the formation of the triazole product. This allows you to stop the reaction once it has reached completion, preventing the formation of potential byproducts from prolonged reaction times.
Troubleshooting Guides
This section addresses common issues encountered during the workup and purification of this compound click chemistry reactions.
Problem 1: Persistent Green or Blue Color in the Organic Layer After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Copper Removal | The chelating agent may not have been sufficient to sequester all the copper ions. |
| * Increase the concentration of the chelating agent (e.g., EDTA) in the aqueous wash. | |
| * Perform multiple washes with the chelating solution until the aqueous layer is colorless. | |
| * Adjust the pH of the EDTA solution to ~8 to enhance its chelating ability. | |
| Product-Copper Chelation | The triazole product itself is binding to the copper, retaining it in the organic layer. |
| * Use a stronger chelating agent or a solid-phase scavenger with a higher affinity for copper. | |
| * Consider a final wash with a dilute aqueous solution of a stronger ligand like 1,10-phenanthroline (B135089) (use with caution as it can be difficult to remove). |
Problem 2: Low Product Yield After Workup and Purification
| Possible Cause | Troubleshooting Step |
| Product Loss During Extraction | The triazole product may have some solubility in the aqueous phase, leading to loss during washes. |
| * Minimize the number of aqueous washes. | |
| * Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product. | |
| * If the product is sufficiently nonpolar, use brine (saturated NaCl solution) for the final wash to decrease the solubility of the organic product in the aqueous phase. | |
| Incomplete Reaction | The reaction may not have gone to completion before the workup was initiated. |
| * Monitor the reaction by TLC to ensure full consumption of the limiting reagent. | |
| * If the reaction has stalled, consider adding more catalyst or reducing agent. | |
| Product Degradation | The tosylate group may be sensitive to the workup conditions. |
| * Avoid strongly basic or acidic conditions during the workup. Use a mild base like sodium bicarbonate for neutralization if necessary. |
Problem 3: Difficulty in Purifying the Product by Column Chromatography
| Possible Cause | Troubleshooting Step |
| Co-elution of Product and Impurities | The polarity of the product and remaining starting materials or byproducts may be very similar. |
| * Optimize the solvent system for column chromatography by testing different solvent mixtures with TLC. | |
| * Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel) if separation on silica is challenging. | |
| Product Streaking on the Column | The product may be interacting too strongly with the silica gel. |
| * Add a small amount of a polar solvent like methanol (B129727) or a modifier like triethylamine (B128534) to the eluent to improve the peak shape. | |
| * Ensure the crude product is fully dissolved in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline for the reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-BuOH and water, or DMF)
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 eq).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 eq).
-
Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically within 1-24 hours), proceed to the workup.
Detailed Workup Procedure: Extractive Method with EDTA Wash
-
Quenching: Dilute the reaction mixture with ethyl acetate (B1210297).
-
Copper Removal: Transfer the mixture to a separatory funnel and wash with a 0.1 M aqueous solution of EDTA (disodium salt). Repeat the wash until the blue color of the copper-EDTA complex is no longer visible in the aqueous layer.
-
Aqueous Washes: Wash the organic layer with water, followed by a wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude triazole product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(5-(tosyloxy)pentyl)-4-substituted-1H-1,2,3-triazole.
Quantitative Data Summary
The following table summarizes typical reaction conditions for CuAAC reactions. Note that optimal conditions may vary depending on the specific alkyne used.
| Parameter | Typical Range | Notes |
| Reactant Concentration | 0.1 - 1.0 M | Higher concentrations generally lead to faster reaction rates. |
| Alkyne Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper Catalyst Loading | 1 - 5 mol% | Higher loadings can increase the reaction rate but also increase the burden of copper removal. |
| Reducing Agent (Sodium Ascorbate) | 10 - 50 mol% | An excess relative to the copper catalyst is necessary to maintain the Cu(I) oxidation state. |
| Reaction Temperature | Room Temperature (20-25 °C) | Gentle heating (40-60 °C) can sometimes accelerate slow reactions. |
| Reaction Time | 1 - 24 hours | Monitor by TLC to determine completion. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of a triazole product.
Caption: Troubleshooting decision tree for click chemistry workup procedures.
Validation & Comparative
A Comparative Guide to Azide Linkers for Bioconjugation: 5-Azidopentyl 4-methylbenzenesulfonate in Focus
For researchers, scientists, and drug development professionals, the precise and efficient construction of bioconjugates is paramount. The choice of a chemical linker is a critical determinant of success, influencing reaction efficiency, stability, and the ultimate biological function of the conjugate. Among the diverse toolkit of bioconjugation chemistries, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone.[1][2] This guide provides an objective comparison of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) with other commonly used azide (B81097) linkers, supported by performance characteristics and detailed experimental protocols.
5-Azidopentyl 4-methylbenzenesulfonate is a heterobifunctional linker featuring a terminal azide group for click chemistry and a tosylate group.[3][4] The azide allows for the formation of a stable triazole linkage with an alkyne-modified molecule, while the tosyl group is an excellent leaving group for nucleophilic substitution reactions, enabling a dual mode of reactivity.[3][5] This unique combination offers versatility in the design of complex bioconjugates.
Comparative Analysis of Azide Linker Properties
The efficacy of an azide linker is governed by several factors, including its structure, reactivity, and physicochemical properties. The following table summarizes the key characteristics of this compound in comparison to other classes of azide linkers.
| Linker Class | Representative Structure | Key Features & Performance Characteristics | Typical Applications |
| This compound | Chemical structure of this compound | Dual Reactivity: Possesses an azide for click chemistry and a tosylate for nucleophilic substitution.[3] The five-carbon aliphatic chain provides a moderate degree of flexibility and hydrophobicity. The tosyl group is a highly efficient leaving group, facilitating reactions with nucleophiles like thiols or amines.[6] The terminal azide is expected to exhibit standard reactivity for aliphatic azides in CuAAC and SPAAC.[7] | Sequential or orthogonal conjugation strategies, surface immobilization, synthesis of complex molecular architectures. |
| Simple Aliphatic Azides | e.g., 1-Azido-4-bromobutane | Baseline: Simple, flexible alkyl chain with a terminal azide.[7] Their hydrophobicity increases with chain length, which can impact the solubility and potential for aggregation of the bioconjugate.[7][8] | Fundamental studies, labeling of small molecules, situations where a simple spacer is sufficient. |
| Aliphatic PEG Azides | e.g., Azido-PEG-NHS ester | Hydrophilic & Flexible: The polyethylene (B3416737) glycol (PEG) chain imparts excellent water solubility and flexibility, which can reduce aggregation and improve the pharmacokinetics of bioconjugates.[1][7] The PEG spacer can also mitigate steric hindrance.[2] | Improving the solubility and in vivo half-life of protein and peptide conjugates, reducing immunogenicity.[9] |
| Aromatic Azides | e.g., 3-azido-5-(azidomethyl)benzoic acid | Rigid & Potentially Altered Reactivity: The aromatic core provides rigidity. The aromatic nature may slightly decrease the nucleophilicity of the azide compared to aliphatic azides.[1] Generally stable, but the aromatic core is hydrophobic.[1] | Crosslinking applications, synthesis of dendrimers, and development of antibody-drug conjugates (ADCs).[1] |
| Chelating Azides | e.g., Picolyl Azides | Enhanced CuAAC Rates: Contains a chelating moiety that coordinates with the copper catalyst, leading to significantly enhanced reaction rates in CuAAC due to the proximity effect.[1] | Applications requiring rapid conjugation, labeling of low-abundance targets, or when using low catalyst concentrations. |
Quantitative Performance Parameters
Direct comparative kinetic data for this compound is not extensively available in the literature. However, we can infer its performance based on the general characteristics of its components and compare them to typical values for other linkers in CuAAC and SPAAC reactions.
| Parameter | This compound (Predicted) | Aliphatic PEG Azides | Aromatic Azides |
| Target Functional Group (Azide) | Terminal Alkyne (CuAAC), Strained Alkyne (SPAAC) | Terminal Alkyne (CuAAC), Strained Alkyne (SPAAC) | Terminal Alkyne (CuAAC), Strained Alkyne (SPAAC) |
| Resulting Linkage | 1,4-disubstituted 1,2,3-triazole (CuAAC), 1,2,3-triazole (SPAAC) | 1,4-disubstituted 1,2,3-triazole (CuAAC), 1,2,3-triazole (SPAAC) | 1,4-disubstituted 1,2,3-triazole (CuAAC), 1,2,3-triazole (SPAAC) |
| Typical Reaction Time (CuAAC) | 1 - 4 hours | 1 - 4 hours | 1 - 4 hours |
| Typical Reaction Time (SPAAC) | 0.5 - 2 hours | 0.5 - 2 hours | 0.5 - 2 hours |
| Typical Yield | High (>90%) | Very High (>95%)[9] | High (>90%) |
| Solubility | Moderately hydrophobic | High (hydrophilic)[1] | Low (hydrophobic)[1] |
| Target Functional Group (Tosyl) | Nucleophiles (e.g., thiols, amines) | N/A | N/A |
Experimental Protocols
The following are generalized protocols for bioconjugation using azide linkers. These can be adapted for specific applications involving this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the labeling of an alkyne-modified protein with an azide-containing linker.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Azide linker (e.g., this compound) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)[10]
-
Copper-coordinating ligand (e.g., THPTA) stock solution (50 mM in water)[10]
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)[11]
-
Protein labeling buffer to protect against reactive oxygen species[12]
Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein and the azide linker. A 10-50 fold molar excess of the azide linker over the protein is typical.[1]
-
Add the protein labeling buffer to the protein solution.[12]
-
In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is common.[10]
-
Add the copper/ligand premix to the protein-linker solution. The final copper concentration is typically in the range of 0.1-1 mM.[1]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5-5 mM.[1]
-
(Optional but recommended) Degas the mixture to remove oxygen.[12]
-
Incubate the reaction at room temperature for 1-4 hours.
-
Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography or dialysis, to remove excess reagents.[12]
Protocol 2: Nucleophilic Substitution with the Tosylate Group
This protocol outlines a general procedure for reacting the tosylate moiety of this compound with a thiol-containing biomolecule.
Materials:
-
Thiol-containing biomolecule (e.g., a protein with a cysteine residue) in a suitable buffer (e.g., HEPES buffer, pH 7.5-8.5)
-
This compound stock solution (10 mM in a compatible organic solvent like DMSO)
-
(Optional) A reducing agent like TCEP to ensure the thiol is in its reduced state.
Procedure:
-
If necessary, treat the thiol-containing biomolecule with a reducing agent to ensure the thiol is free and reactive. Remove the reducing agent before proceeding.
-
In a reaction tube, dissolve the thiol-containing biomolecule in the reaction buffer.
-
Add the this compound stock solution to the biomolecule solution. A molar excess of the linker (e.g., 10-20 fold) is typically used.
-
Incubate the reaction at room temperature or 37°C for 2-12 hours, monitoring the progress by an appropriate analytical method (e.g., LC-MS).
-
Quench the reaction by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol.
-
Purify the azide-modified biomolecule using a suitable technique like size-exclusion chromatography to remove unreacted linker and quenching agent.
Visualizing Bioconjugation Pathways
To facilitate a clearer understanding of the experimental processes and logical relationships, the following diagrams are provided.
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Caption: Logical relationship comparing key properties of different azide linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tosyl group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 12. lumiprobe.com [lumiprobe.com]
Comparison of CuAAC and strain-promoted azide-alkyne cycloaddition (SPAAC) kinetics
A Comparative Guide to the Kinetics of CuAAC and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For researchers, scientists, and drug development professionals, the choice between copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) is a critical decision in the design of bioconjugation and material science applications. The kinetics of these reactions are a primary determinant in this selection process. This guide provides an objective comparison of CuAAC and SPAAC kinetics, supported by experimental data, detailed protocols, and visual diagrams to aid in making an informed choice.
Introduction to CuAAC and SPAAC
Both CuAAC and SPAAC are "click" reactions based on the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a stable triazole ring.[1] The uncatalyzed reaction, however, requires high temperatures and often results in a mixture of regioisomers.[1]
CuAAC utilizes a copper(I) catalyst to dramatically accelerate the reaction rate and control the regioselectivity, exclusively yielding the 1,4-disubstituted triazole.[1][2] This method is celebrated for its high reaction rates and yields, tolerating a wide array of functional groups and aqueous environments.[3][4]
SPAAC , conversely, is a copper-free click reaction.[1] It employs a strained cyclooctyne (B158145), where the ring strain significantly lowers the activation energy of the cycloaddition, enabling the reaction to proceed readily at physiological temperatures without a catalyst.[1][5] The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for in vivo applications.[3][6]
Kinetic Data Comparison
The most significant difference between CuAAC and SPAAC lies in their reaction kinetics. CuAAC is generally significantly faster than SPAAC. The table below summarizes the second-order rate constants for both reactions.
| Reaction | Alkyne Type | Rate Constant (k) M⁻¹s⁻¹ | Notes |
| CuAAC | Terminal Alkyne | 10 to 10⁴ | The rate can be enhanced by the use of stabilizing ligands.[3] |
| SPAAC | Cyclooctynes (e.g., BCN, DIBAC) | 1.2 x 10⁻³ to 1.22 | Rate is dependent on the strain of the cyclooctyne, solvent, pH, and temperature.[3][7] |
Table 1: Comparison of second-order rate constants for CuAAC and SPAAC.
It is important to note that while CuAAC is faster, the presence of a copper catalyst can be detrimental in biological systems due to its cytotoxicity.[8] SPAAC's key advantage is its biocompatibility for in vivo studies, despite its generally slower reaction kinetics.[9][10] However, the development of new strained alkynes continues to improve the reaction rates of SPAAC.[11]
Reaction Mechanisms and Experimental Workflow
To visualize the fundamental differences between these two powerful ligation techniques, the following diagrams illustrate their respective reaction pathways and a general workflow for kinetic analysis.
Experimental Protocols
Detailed below are representative experimental protocols for performing CuAAC and SPAAC reactions, along with a general protocol for determining their reaction kinetics.
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[12][13]
This protocol describes a general procedure for the CuAAC reaction between an azide and a terminal alkyne.
Materials:
-
Azide-functionalized molecule
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Copper ligand (e.g., THPTA or TBTA)
-
Solvent (e.g., water, DMSO, t-butanol, or a mixture)
-
Nitrogen or Argon gas
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water.
-
Prepare a stock solution of CuSO₄ in deionized water.
-
Prepare a stock solution of the copper ligand in a suitable solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and alkyne solutions.
-
Add the copper ligand solution to the mixture.
-
Add the CuSO₄ solution.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed at room temperature with stirring. Reaction times can vary from 1 to 24 hours.
-
-
Analysis:
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
Protocol 2: General Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[10][12]
This protocol provides a general guideline for the SPAAC reaction between an azide and a strained cyclooctyne.
Materials:
-
Azide-functionalized molecule
-
Strained cyclooctyne (e.g., DBCO or DIBO derivative)
-
Solvent (e.g., DMSO, water, or buffer)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the azide-functionalized molecule in a suitable solvent.
-
Prepare a stock solution of the strained cyclooctyne in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, combine the azide and strained cyclooctyne solutions. Typically, a 1:1 to 1.5:1 molar ratio of the azide to the cyclooctyne is used.
-
Add the desired solvent to achieve the final reaction concentration.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours.
-
-
Analysis:
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS, or NMR).
-
Protocol 3: Determination of Second-Order Rate Constants[11]
This protocol outlines a general method for determining the second-order rate constant of a cycloaddition reaction using ¹H NMR spectroscopy.
Materials:
-
Azide
-
Alkyne (terminal or strained)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
In an NMR tube, combine the azide, alkyne, and internal standard in the deuterated solvent. The concentration of the reactants should be chosen to allow for monitoring the reaction over a reasonable timeframe.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at time t=0.
-
Continue to acquire spectra at regular intervals.
-
-
Data Analysis:
-
Determine the concentration of one of the reactants or the product at each time point by comparing the integration of a characteristic peak to the integration of the internal standard.
-
Plot the reciprocal of the reactant concentration (1/[Reactant]) versus time.
-
-
Rate Constant Calculation:
-
For a second-order reaction, the plot of 1/[Reactant] versus time should be linear.
-
The slope of this line is equal to the second-order rate constant, k.
-
Conclusion
The choice between CuAAC and SPAAC is application-dependent. For applications requiring rapid kinetics where the presence of copper is tolerable, CuAAC is an excellent choice.[1] For in vivo bioconjugation and other applications where metal toxicity is a concern, the copper-free nature of SPAAC makes it the superior option, despite its generally slower reaction kinetics.[1][10] The ongoing development of new catalysts and ligands for CuAAC and more reactive strained alkynes for SPAAC continues to expand the utility of both of these powerful click chemistry reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ruthenium-Catalyzed and Copper-Catalyzed Azide-Alkyne Cycloadditions
For Researchers, Scientists, and Drug Development Professionals
The 1,3-dipolar cycloaddition between azides and alkynes, a cornerstone of "click chemistry," has revolutionized molecular synthesis due to its high efficiency, broad scope, and stereospecificity.[1] This reaction is predominantly catalyzed by either copper(I) or ruthenium(II) complexes, each directing the cycloaddition to yield distinct triazole regioisomers. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) exclusively produces 1,4-disubstituted 1,2,3-triazoles, while the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) selectively forms the 1,5-disubstituted isomers.[2][3] This guide provides an objective comparison of these two powerful catalytic systems, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal methodology for their specific applications in drug discovery, bioconjugation, and materials science.
Performance Comparison: RuAAC vs. CuAAC
The choice between ruthenium and copper catalysis hinges on the desired triazole regioisomer and the nature of the alkyne substrate. CuAAC is limited to terminal alkynes, whereas RuAAC can effectively catalyze the cycloaddition of both terminal and internal alkynes, leading to fully substituted triazoles.[1][4]
| Feature | Ruthenium-Catalyzed (RuAAC) | Copper-Catalyzed (CuAAC) |
| Product | 1,5-disubstituted 1,2,3-triazoles | 1,4-disubstituted 1,2,3-triazoles |
| Alkyne Substrates | Terminal and Internal Alkynes | Terminal Alkynes Only |
| Typical Catalysts | [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂, Cp*RuCl(COD)) | Cu(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) |
| Reaction Conditions | Often requires elevated temperatures and inert atmosphere | Typically milder, can be run at room temperature and in aqueous solutions |
| Key Advantages | Access to 1,5-regioisomers and fully substituted triazoles | High reaction rates, operational simplicity, biocompatibility |
| Potential Limitations | Catalyst can be sensitive to air and moisture | Potential for cellular toxicity, limited to terminal alkynes |
Experimental Data: A Comparative Overview
The following tables summarize representative experimental data for RuAAC and CuAAC reactions, showcasing typical yields and reaction conditions for various substrates.
Table 1: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) - Representative Data
| Azide (B81097) | Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzyl (B1604629) azide | Phenylacetylene (B144264) | CpRuCl(COD) (1) | 1,2-Dichloroethane (B1671644) | 45 | 1-4 | >95 | [5] |
| 1-Azidohexane | 1-Octyne | CpRuCl(PPh₃)₂ (2) | Toluene | 80 | 12 | 92 | [6] |
| Ethyl 2-azidoacetate | Methyl propiolate | CpRuCl(COD) (2) | Benzene | 25 | 2 | 98 | [6] |
| Benzyl azide | 1,4-Diphenylbutadiyne (internal) | CpRuCl(PPh₃)₂ (5) | Toluene | 100 | 12 | 85 | [6] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Representative Data
| Azide | Alkyne | Catalyst System | Solvent | Temperature | Time | Yield (%) | Reference |
| Benzyl azide | Phenylacetylene | CuSO₄·5H₂O (5 mol%), Sodium Ascorbate (B8700270) (10 mol%) | t-BuOH/H₂O (1:1) | Room Temp | 1-2 h | 91 | [7] |
| 1-Azidohexane | 1-Octyne | CuI (10 mol%) | THF | Room Temp | 8 h | 95 | [1] |
| Ethyl 2-azidoacetate | Propargyl alcohol | CuSO₄·5H₂O (1 mol%), Sodium Ascorbate (5 mol%) | H₂O | Room Temp | 12 h | 98 | [1] |
| Azidothymidine | Phenylacetylene | CuI (10 mol%) | DMF | Room Temp | 18 h | 84 | [1] |
Reaction Mechanisms and Experimental Workflows
The distinct regioselectivity of RuAAC and CuAAC arises from their fundamentally different reaction mechanisms.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate.[6] This is followed by reductive elimination to yield the 1,5-disubstituted triazole product and regenerate the catalyst.[6]
Caption: Proposed mechanism for the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In contrast, the CuAAC mechanism is believed to proceed through the formation of a copper acetylide intermediate.[8] The azide then coordinates to the copper center, followed by a cyclization and subsequent protonolysis to afford the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst.[8]
Caption: Simplified catalytic cycle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
A general experimental workflow for comparing the efficacy of these two reactions would involve setting up parallel reactions under their respective optimized conditions.
Caption: General experimental workflow for comparing RuAAC and CuAAC.
Experimental Protocols
Detailed Protocol: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole
This protocol is adapted from the procedure described by Oakdale and Fokin.[5]
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Chloro(pentamethylcyclopentadienyl)(1,5-cyclooctadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for air-sensitive reactions
-
Silica (B1680970) gel for column chromatography
-
Eluent: Ethyl acetate (B1210297)/hexanes mixture
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add benzyl azide (1.0 equiv) and phenylacetylene (1.1 equiv).
-
Add anhydrous DCE to achieve a concentration of 0.1 M with respect to the benzyl azide.
-
Purge the solution with the inert gas for 15-20 minutes.
-
Under a positive pressure of the inert gas, add Cp*RuCl(COD) (1-2 mol%).
-
Heat the reaction mixture to 45 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable mixture of ethyl acetate and hexanes as the eluent to afford the pure 1-benzyl-5-phenyl-1H-1,2,3-triazole.
Safety Precaution: Organic azides are potentially explosive and should be handled with care in a well-ventilated fume hood.
Detailed Protocol: Copper-Catalyzed Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol is a general procedure for a typical CuAAC reaction.
Materials:
-
Benzyl azide
-
Phenylacetylene
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzyl azide (1.0 equiv) and phenylacetylene (1.0 equiv) in a 1:1 mixture of tert-butanol and deionized water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in deionized water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (5 mol%) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure 1-benzyl-4-phenyl-1H-1,2,3-triazole.
Conclusion
Both Ruthenium-catalyzed and Copper-catalyzed azide-alkyne cycloadditions are indispensable tools in modern chemical synthesis. The choice between them is primarily dictated by the desired triazole regioisomer. CuAAC is the method of choice for the rapid and efficient synthesis of 1,4-disubstituted triazoles from terminal alkynes, with its mild reaction conditions making it particularly suitable for bioconjugation applications.[9] Conversely, RuAAC provides access to the complementary 1,5-disubstituted triazoles and uniquely allows for the use of internal alkynes, thereby expanding the scope of accessible molecular architectures.[9] By understanding the distinct advantages, limitations, and mechanistic underpinnings of each catalytic system, researchers can strategically select the optimal method to advance their research in drug development, chemical biology, and materials science.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axispharm.com [axispharm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Characterization of 5-Azidopentyl 4-methylbenzenesulfonate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise characterization of bifunctional linkers is paramount for successful bioconjugation and drug delivery strategies. This guide provides a detailed comparison of 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a versatile hetero-bifunctional linker, with alternative linkers. It includes expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the target compound and outlines the experimental protocols for its characterization.
5-Azidopentyl 4-methylbenzenesulfonate is a valuable chemical tool featuring an azide (B81097) group and a tosylate group. The azide functionality allows for efficient conjugation to molecules containing alkynes, BCN, or DBCO moieties via "Click Chemistry," forming a stable triazole linkage. The tosyl group serves as an excellent leaving group for nucleophilic substitution reactions[1]. This dual reactivity makes it a versatile linker in the synthesis of complex biomolecules and drug conjugates.
Performance Comparison: this compound vs. Alternatives
The choice of a bifunctional linker depends on the specific application, including the desired reactivity, linker length, and solubility. Below is a comparison of this compound with other common bifunctional linkers.
| Linker | Functional Group 1 | Functional Group 2 | Key Advantages | Common Applications |
| This compound | Azide | Tosylate | Orthogonal reactivity, stable triazole formation, good leaving group for substitutions. | Bioconjugation, synthesis of drug-linker complexes. |
| 3-Azidopropanol | Azide | Hydroxyl | Simple, short-chain linker. | Introduction of azide for subsequent click chemistry. |
| Alkyne-PEG2-amine | Alkyne | Amine | Increased hydrophilicity due to PEG spacer, amine for EDC/NHS chemistry. | PEGylation, linking to carboxyl groups. |
| 3-Azidopropylamine | Azide | Amine | Short, versatile linker for introducing an azide or amine. | Modification of proteins and surfaces. |
| Bicyclononyne (BCN) based linkers | Strained Alkyne | Oxyamine/Other | Fast strain-promoted azide-alkyne cycloaddition (SPAAC), no need for copper catalyst. | Live cell imaging, engineering synthetic glycoproteins.[2][3] |
Characterization Data for this compound
While specific experimental spectra for this compound are not publicly available, the following tables present the expected NMR and mass spectrometry data based on its chemical structure and data from analogous compounds.
Expected ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.79 | d | 2H | Ar-H (ortho to SO₂) |
| 7.35 | d | 2H | Ar-H (ortho to CH₃) |
| 4.02 | t | 2H | -O-CH₂ -CH₂- |
| 3.26 | t | 2H | -N₃-CH₂ -CH₂- |
| 2.45 | s | 3H | Ar-CH₃ |
| 1.78 - 1.68 | m | 2H | -O-CH₂-CH₂ -CH₂- |
| 1.62 - 1.52 | m | 2H | -N₃-CH₂-CH₂ -CH₂- |
| 1.48 - 1.38 | m | 2H | -CH₂-CH₂ -CH₂- |
Expected ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| 144.8 | Ar-C -SO₂ |
| 133.0 | Ar-C -CH₃ |
| 129.9 | Ar-C H (ortho to CH₃) |
| 127.9 | Ar-C H (ortho to SO₂) |
| 70.3 | -O-C H₂- |
| 51.3 | -N₃-C H₂- |
| 28.5 | -O-CH₂-C H₂- |
| 28.3 | -N₃-CH₂-C H₂- |
| 22.3 | -CH₂-C H₂-CH₂- |
| 21.6 | Ar-C H₃ |
Expected Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₇N₃O₃S |
| Molecular Weight | 283.35 g/mol |
| Expected [M+H]⁺ | 284.10 |
| Expected [M+Na]⁺ | 306.08 |
Experimental Protocols
The following are generalized protocols for the NMR and mass spectrometry analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
-
-
Data Analysis: Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and identify the chemical shifts and multiplicities.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which can be coupled to a time-of-flight (TOF) or quadrupole analyzer.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
-
Set the mass range to scan from m/z 100 to 500.
-
-
Data Analysis: Identify the molecular ion peaks and compare the observed m/z values with the calculated exact mass of the compound to confirm its identity.
Visualizing the Characterization Workflow
The following diagrams illustrate the logical flow of characterizing this compound.
References
A Researcher's Guide to Purity Analysis of 5-Azidopentyl 4-methylbenzenesulfonate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents is paramount to the success of subsequent applications. This guide provides a comprehensive comparison of analytical methods for determining the purity of 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a key bifunctional linker in bioconjugation and click chemistry.
This document outlines the principles, experimental protocols, and comparative performance of key analytical techniques, offering a practical resource for method selection and implementation.
Method Comparison: A Quantitative Overview
The purity of 5-Azidopentyl 4-methylbenzenesulfonate can be assessed using a variety of analytical techniques, each with its own strengths and limitations. The table below summarizes the performance characteristics of the most common methods. The quantitative data provided are typical values for analogous organic compounds and serve as a general guideline.
| Method | Principle | Typical Purity Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time | Throughput | Cost per Sample |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of hydrogen nuclei to provide structural and quantitative information. | 95-99.9% | ~0.1% | ~0.5% | 10-30 min | Low | Moderate |
| ¹³C NMR | Measures the magnetic properties of carbon-13 nuclei, offering detailed structural information. | Qualitative | N/A | N/A | 30-120 min | Low | High |
| HPLC | High-Performance Liquid Chromatography separates mixture components based on their differential partitioning between a mobile and stationary phase. | 90-99.9% | ~0.01% | ~0.05% | 15-45 min | High | Moderate |
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile components and then uses mass analysis for identification and quantification. | 95-99.9% (for volatile impurities) | <0.01% | <0.05% | 20-60 min | High | High |
| Elemental Analysis | Determines the elemental composition (C, H, N, S) of a sample. | Confirms elemental composition within ±0.4% of theoretical values.[1][2] | N/A | N/A | <1 hour | Low | Moderate |
| FTIR | Fourier-Transform Infrared Spectroscopy measures the absorption of infrared radiation to identify functional groups. | Qualitative | N/A | N/A | <5 min | High | Low |
Detailed Experimental Protocols
Herein, we provide detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. ¹H NMR (Proton NMR)
-
Objective: To confirm the molecular structure and quantify purity by comparing the signal integrals of the target compound to those of any impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
For quantitative analysis (qNMR), add a known amount of a certified internal standard.
-
Transfer the resulting solution into an NMR tube.
-
-
Data Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a high signal-to-noise ratio.
-
For quantitative measurements, use a pulse angle of 30-45° and a relaxation delay of at least 5 times the longest spin-lattice relaxation time (T₁).
-
-
Data Analysis:
-
Process the raw data by applying Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks corresponding to the protons of this compound and any identifiable impurities.
-
Calculate the purity based on the relative integral values. For qNMR, the purity is calculated relative to the known concentration of the internal standard.
-
b. ¹³C NMR (Carbon-13 NMR)
-
Objective: To verify the carbon framework of the molecule and detect any carbon-containing impurities.
-
Instrumentation: A 100 MHz or higher NMR spectrometer.
-
Sample Preparation: Similar to ¹H NMR, though a higher sample concentration may be necessary.
-
Data Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling to simplify the spectrum.
-
A significantly larger number of scans is typically required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Analysis:
-
Assign the chemical shifts of the carbon atoms in the molecule.
-
Confirm the structure by comparing the observed spectrum with predicted chemical shifts.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate, identify, and quantify the main compound from non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is recommended.[3]
-
Mobile Phase: A gradient mixture of acetonitrile (B52724) and water is commonly used. Adding 0.1% formic acid or trifluoroacetic acid to both solvents can improve peak shape.
-
Sample Preparation:
-
Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase to a working concentration of about 0.1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter prior to injection.
-
-
Illustrative Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 50% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak area of the main compound and all impurity peaks in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total sum of all peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify volatile impurities, such as residual solvents from the synthesis.
-
Instrumentation: A GC-MS system with a suitable capillary column (e.g., HP-5MS).
-
Sample Preparation:
-
Dissolve a known amount of the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate (B1210297) to a concentration of approximately 1 mg/mL.
-
-
Illustrative GC-MS Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Begin at 50 °C for 2 minutes, then increase the temperature to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, with a scan range of m/z 40 to 500.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra with established spectral libraries (e.g., NIST).
-
Quantify impurities by using either an internal or external standard calibration method.
-
Elemental Analysis (EA)
-
Objective: To determine the elemental composition (C, H, N, S) and verify it against the theoretical values for this compound (C₁₂H₁₇N₃O₃S).
-
Instrumentation: A CHNS elemental analyzer.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the dried and homogenized sample into a tin capsule.
-
-
Analysis:
-
The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
-
-
Data Analysis:
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To confirm the presence of key functional groups, namely the azide (B81097) and sulfonate moieties.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Neat (for liquids): A drop of the sample is placed between two KBr or NaCl plates.
-
KBr pellet (for solids): A small amount of the sample is ground with dry KBr and pressed into a thin pellet.
-
Attenuated Total Reflectance (ATR): The sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for the expected functional groups.
-
Azide (N₃): A strong, sharp absorption band is expected around 2100 cm⁻¹.
-
Sulfonate (SO₃): Look for strong absorptions around 1350 cm⁻¹ (asymmetric stretch) and 1175 cm⁻¹ (symmetric stretch).
-
Aromatic C-H: Absorptions should appear above 3000 cm⁻¹.
-
Aliphatic C-H: Absorptions should be present below 3000 cm⁻¹.
-
Visualizing the Analytical Workflows
The following diagrams provide a clear, step-by-step visualization of the experimental workflows for the primary analytical methods discussed.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for NMR Purity Analysis.
Caption: Workflow for GC-MS Analysis of Volatile Impurities.
Conclusion and Recommendations
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC is the preferred method for routine quality control and the quantification of non-volatile impurities due to its high sensitivity and throughput. ¹H NMR is indispensable for structural confirmation and provides reliable quantitative purity data, particularly with the use of an internal standard (qNMR). GC-MS is crucial for detecting and quantifying residual volatile impurities that other methods might miss. Elemental Analysis provides a fundamental confirmation of the bulk sample's elemental composition, while FTIR offers a quick and straightforward means of verifying the presence of the essential azide and sulfonate functional groups. The combination of HPLC and NMR analysis is generally sufficient to ensure the high purity required for most research and development applications.
References
A Comparative Guide to the Kinetic Analysis of Azide-Alkyne Click Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of click reactions is paramount for the successful design and implementation of bioconjugation, material science, and drug discovery applications. This guide provides an objective comparison of the kinetics of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the class of reaction to which 5-Azidopentyl 4-methylbenzenesulfonate (B104242) would belong, and the alternative strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. The information presented is supported by experimental data from peer-reviewed literature to facilitate the selection of the most appropriate click chemistry for a given application.
Introduction to Azide-Alkyne Click Chemistry
Click chemistry, a term coined by K.B. Sharpless in 2001, describes reactions that are high-yielding, wide in scope, and form only byproducts that are easily removed.[1] The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole is a prime example of a click reaction. However, the thermal reaction requires elevated temperatures and often results in a mixture of regioisomers.[1] The development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) has revolutionized the field by offering faster, more specific, and biocompatible alternatives.
5-Azidopentyl 4-methylbenzenesulfonate is a bifunctional molecule containing an azide group, making it a suitable substrate for click chemistry. The tosylate group can act as a leaving group in nucleophilic substitution reactions, allowing for the initial linkage of this molecule to a substrate of interest before the click reaction is performed. The azide moiety can then be used to "click" with an alkyne-containing molecule. The kinetics of this subsequent click reaction are the focus of this guide.
Comparison of Reaction Kinetics
The efficiency of a click reaction is quantified by its second-order rate constant (k). A higher rate constant indicates a faster reaction, which is often desirable in applications where low concentrations of reactants are used or when rapid conjugation is necessary. The following tables summarize the kinetic data for CuAAC and various SPAAC reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics
CuAAC reactions exhibit high rate constants, typically in the range of 1 to 100 M⁻¹s⁻¹.[2] The rate is influenced by the choice of copper source, ligands, and solvent. The reaction of a simple azide like this compound with a terminal alkyne would fall within this category.
| Azide Reactant | Alkyne Reactant | Catalyst System | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |
| Benzyl Azide | Phenylacetylene | Cu(I) | ~1-10 | [3] |
| Small Organic Azides | Terminal Alkynes | Cu(I) with stabilizing ligands (e.g., THPTA) | 10 - 100 | [2] |
| Azide-modified biomolecule | Alkyne-modified probe | CuSO₄ / Sodium Ascorbate / THPTA | 1 - 50 | [4] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics
SPAAC reactions utilize strained cyclooctynes, which react with azides without the need for a toxic copper catalyst, making them ideal for in vivo applications.[5] The reaction rate is highly dependent on the structure of the cyclooctyne (B158145).[5]
| Cyclooctyne Reactant | Azide Reactant | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference(s) |
| Bicyclo[6.1.0]nonyne (BCN) | Benzyl Azide | 0.0028 - 0.06 | [6] |
| Dibenzocyclooctyne (DBCO/ADIBO) | Benzyl Azide | 0.03 - 0.3 | [6][7] |
| DIBO | Benzyl Azide | 0.1 - 0.7 | [6] |
| Azacyclooctyne (AZA) | Benzyl Azide | ~0.1 | |
| Difluorinated cyclooctyne (DIFO) | Benzyl Azide | ~0.4 | |
| Biarylazacyclooctynone (BARAC) | Benzyl Azide | ~0.9 | [8] |
Experimental Protocols
Accurate determination of reaction kinetics is crucial for comparing and optimizing click reactions. Below are detailed methodologies for monitoring the kinetics of CuAAC and SPAAC reactions.
Monitoring CuAAC Reaction Kinetics
A common method for monitoring CuAAC kinetics is through ¹H NMR spectroscopy by following the disappearance of reactant peaks and the appearance of product peaks over time.
Protocol: ¹H NMR Kinetic Analysis of a CuAAC Reaction
-
Reagent Preparation:
-
Prepare stock solutions of the azide (e.g., this compound), the alkyne, the copper(I) source (e.g., CuBr or a mixture of CuSO₄ and a reducing agent like sodium ascorbate), and a stabilizing ligand (e.g., THPTA) in a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Include an internal standard (e.g., dimethyl sulfone) with a known concentration in the reaction mixture for quantitative analysis.
-
-
Reaction Setup:
-
In an NMR tube, combine the azide, alkyne, and internal standard.
-
Initiate the reaction by adding the copper catalyst system.
-
Quickly acquire the first ¹H NMR spectrum (t=0).
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals.
-
Monitor the integration of a characteristic peak for one of the reactants and one of the products relative to the integration of the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of the reactant and product at each time point.
-
Plot the concentration of the reactant versus time.
-
Determine the second-order rate constant (k) by fitting the data to the appropriate rate law equation.
-
Monitoring SPAAC Reaction Kinetics
SPAAC reactions can also be monitored by ¹H NMR.[9][10] Alternatively, in-gel fluorescence is a powerful technique when one of the reactants is fluorescently labeled.[11]
Protocol: In-Gel Fluorescence Kinetic Analysis of a SPAAC Reaction
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing protein of interest in a suitable buffer.
-
Prepare a stock solution of a fluorescently labeled cyclooctyne (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110) in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
Mix the azide-containing protein and the fluorescent cyclooctyne in an appropriate reaction buffer at a known concentration.
-
-
Time-Course Sampling:
-
At various time points, take aliquots of the reaction mixture and quench the reaction (e.g., by adding SDS-PAGE loading buffer and boiling).
-
-
Analysis:
-
Run the quenched samples on an SDS-PAGE gel.
-
Visualize the fluorescently labeled protein using a gel imager.
-
Quantify the fluorescence intensity of the protein band at each time point.
-
Normalize the fluorescence intensity to the amount of protein loaded in each lane (determined by a total protein stain like Coomassie or silver stain).[11]
-
-
Data Analysis:
-
Plot the normalized fluorescence intensity (representing the extent of reaction) versus time.
-
Fit the data to a pseudo-first-order kinetic model to determine the observed rate constant, from which the second-order rate constant can be calculated.[11]
-
Visualizing Reaction Workflows
The following diagrams illustrate the general workflows for CuAAC and SPAAC reactions.
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.
Conclusion
The choice between CuAAC and SPAAC for the click reaction of an azide-functionalized molecule like this compound depends critically on the specific application. CuAAC offers very fast kinetics, which is advantageous for rapid and efficient conjugation in vitro. However, the requirement for a copper catalyst can be a limitation in biological systems due to cytotoxicity.
SPAAC provides a bioorthogonal alternative by eliminating the need for a copper catalyst, making it the preferred method for in vivo studies. The kinetics of SPAAC are generally slower than CuAAC, but the development of increasingly reactive cyclooctynes has significantly narrowed this gap. By understanding the kinetic profiles and experimental considerations of each approach, researchers can select the optimal click reaction to achieve their scientific goals.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A kinetics study of copper-catalysed click reactions in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Evaluating the Efficiency of 5-Azidopentyl 4-methylbenzenesulfonate in Live Cell Labeling: A Comparative Guide
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently label biomolecules within living cells is paramount for understanding complex biological processes and for the development of novel therapeutics. This guide provides a comparative analysis of 5-Azidopentyl 4-methylbenzenesulfonate (B104242) for live cell labeling against established alternative methods. Due to the limited availability of direct experimental data on the use of 5-Azidopentyl 4-methylbenzenesulfonate for this application, this guide will focus on a theoretical evaluation based on its chemical properties and compare it with well-documented metabolic labeling techniques coupled with bioorthogonal chemistry.
Introduction to Live Cell Labeling with Azides
The introduction of azide (B81097) groups into biomolecules within living cells provides a powerful handle for subsequent chemical modification with probes for visualization or affinity purification. This is typically achieved through bioorthogonal chemistry, where the azide group reacts specifically with an alkyne- or cyclooctyne-containing probe in a reaction that does not interfere with native cellular processes. The two most prominent azide-alkyne ligation reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).
This compound: A Hypothetical Approach
This compound is a chemical compound comprised of a five-carbon chain functionalized with a terminal azide group and a tosylate group. The tosylate is an excellent leaving group, making the compound a potential alkylating agent.
Proposed Mechanism of Action:
The primary mechanism by which this compound would introduce azide groups into cells is through nucleophilic substitution. Cellular nucleophiles, such as cysteine residues in proteins or amines in lipids and metabolites, could attack the carbon atom attached to the tosylate, displacing it and forming a covalent bond with the azidopentyl chain.
Potential Advantages:
-
Direct Labeling: This method would directly modify existing biomolecules without the need for metabolic incorporation.
-
Simplicity: The chemical reaction is straightforward.
Anticipated Challenges and Inefficiencies:
-
Lack of Specificity: As an alkylating agent, it would likely react with a broad range of nucleophiles, leading to non-specific labeling of various proteins, lipids, and other molecules. This lack of specificity is a major drawback for targeted studies.
-
Cytotoxicity: Alkylating agents are known to be cytotoxic as they can modify DNA and essential proteins, leading to cell death.[1] This would significantly impact the "live cell" aspect of the labeling.
-
Cell Permeability: The efficiency would depend on the compound's ability to cross the cell membrane, which is not documented.
-
Control over Labeling: It would be difficult to control the extent and location of labeling.
Established Alternatives: Metabolic Labeling
Metabolic labeling offers a more specific and biocompatible approach to introduce azides into cellular biomolecules. This method utilizes the cell's own metabolic pathways to incorporate azide-containing analogs of natural building blocks.
Metabolic Labeling with Azido-Sugars
Cells are cultured with peracetylated azido-sugars, such as N-azidoacetylmannosamine (Ac4ManNAz), which are processed by the cellular machinery and incorporated into cell surface glycans.[2][3]
Metabolic Labeling with Azido-Amino Acids
Azido-amino acids, such as L-azidohomoalanine (AHA), an analog of methionine, are introduced into the cell culture medium.[4] During protein synthesis, AHA is incorporated into newly synthesized proteins in place of methionine.[5]
Quantitative Comparison of Labeling Strategies
While direct quantitative data for this compound is unavailable, the following table compares its hypothetical performance with established metabolic labeling methods based on general principles and available literature.
| Feature | This compound (Hypothetical) | Metabolic Labeling (Azido-Sugars/Amino Acids) |
| Specificity | Low (Reacts with various nucleophiles) | High (Incorporated into specific biomolecules) |
| Efficiency | Unknown (Depends on cell permeability and reactivity) | Moderate to High (Dependent on metabolic activity and incubation time)[2][6] |
| Cell Viability | Likely Low (Potential cytotoxicity from alkylation)[1] | Generally High (Minimal perturbation to cell physiology at optimal concentrations)[7] |
| Control | Poor (Difficult to control labeling sites and extent) | Good (Can be controlled by incubation time and precursor concentration)[2] |
| Application | Potentially broad but non-specific labeling | Targeted labeling of glycans or newly synthesized proteins[3][4] |
Experimental Protocols
Protocol 1: Metabolic Labeling of Live Cells with Azido-Sugars (Ac4ManNAz)
This protocol is adapted from established methods for labeling cell surface glycans.[2]
Materials:
-
Mammalian cells of choice (e.g., HeLa, CHO)
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Alkyne- or cyclooctyne-functionalized fluorescent probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel and allow them to adhere and grow to 70-80% confluency.
-
Metabolic Labeling:
-
Prepare a stock solution of Ac4ManNAz in DMSO.
-
Add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for metabolic incorporation of the azido-sugar into cell surface glycans.
-
-
Labeling with Fluorescent Probe (SPAAC):
-
Wash the cells twice with ice-cold PBS.
-
Prepare a solution of the DBCO-functionalized fluorescent probe in PBS or serum-free medium at a concentration of 10-50 µM.
-
Incubate the cells with the probe solution for 30-60 minutes at room temperature or 37°C.
-
Wash the cells three times with PBS to remove excess probe.
-
-
Imaging: The cells are now ready for imaging by fluorescence microscopy.
Protocol 2: Metabolic Labeling of Live Cells with Azido-Amino Acids (AHA)
This protocol is based on methods for labeling newly synthesized proteins.[4]
Materials:
-
Mammalian cells of choice
-
Methionine-free cell culture medium
-
L-azidohomoalanine (AHA)
-
Complete cell culture medium
-
PBS
-
Alkyne- or cyclooctyne-functionalized fluorescent probe
Procedure:
-
Cell Seeding: Seed cells and grow to the desired confluency.
-
Methionine Starvation (Optional but recommended for higher efficiency):
-
Gently wash the cells with pre-warmed PBS.
-
Replace the medium with methionine-free medium and incubate for 30-60 minutes.
-
-
Metabolic Labeling:
-
Prepare a stock solution of AHA in water or PBS.
-
Replace the methionine-free medium with medium containing AHA at a final concentration of 25-50 µM.
-
Incubate for 1-4 hours to label newly synthesized proteins.
-
-
Labeling with Fluorescent Probe (SPAAC):
-
Follow the same procedure as in Protocol 1, step 3.
-
-
Imaging: The cells can now be imaged to visualize newly synthesized proteins.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for live cell labeling using metabolic incorporation followed by a bioorthogonal reaction.
Conclusion
While this compound presents a chemically plausible route for introducing azide groups into cells, its utility for live cell labeling is highly questionable due to anticipated low specificity and high cytotoxicity. In contrast, metabolic labeling with azido-sugars and azido-amino acids provides a robust, specific, and biocompatible platform for studying distinct biomolecular populations in living systems. Researchers seeking to perform live cell labeling are strongly encouraged to utilize these well-established metabolic labeling techniques. Should this compound be considered for any labeling application, extensive preliminary studies would be required to characterize its cell permeability, reactivity profile, and, most critically, its impact on cell viability and function.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.illinois.edu [experts.illinois.edu]
- 7. thno.org [thno.org]
Azide versus alkyne functionalization for post-treatment cellular imaging
A Comparative Guide to Azide (B81097) and Alkyne Functionalization for Post-Treatment Cellular Imaging
In the realm of cellular imaging and drug development, the ability to selectively tag and visualize biomolecules within their native environment is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, with the reaction between azides and alkynes being a cornerstone of modern biological research. This guide offers an objective comparison of two primary methods for azide-alkyne ligation: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into their performance, supported by experimental data, and provide detailed protocols to assist researchers in selecting the optimal strategy for their specific needs.
Introduction to Azide-Alkyne Click Chemistry
The concept of "click chemistry" revolves around reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and proceed under mild, aqueous conditions. The reaction between an azide and an alkyne to form a stable triazole ring perfectly embodies these principles.[1][2] This bioorthogonal reaction allows for the specific labeling of biomolecules that have been metabolically, genetically, or chemically engineered to contain either an azide or an alkyne functional group.[1][3] The small size and inert nature of the azide group make it an ideal chemical reporter for in vivo applications.[4]
Two main strategies have been developed to facilitate this reaction in a biological context: CuAAC and SPAAC.[1][5]
Performance Comparison: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC is often a trade-off between reaction kinetics and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , often referred to as the quintessential "click" reaction, utilizes a copper(I) catalyst to accelerate the cycloaddition between a terminal alkyne and an azide.[5] This reaction is known for its fast kinetics and high efficiency.[2] However, the use of a copper catalyst introduces the issue of cytotoxicity, as copper ions can generate reactive oxygen species (ROS) and disrupt cellular processes.[6][7][8] To mitigate this, various ligands have been developed to stabilize the copper(I) ion, reducing its toxicity while maintaining catalytic activity.[9][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a copper-free alternative.[3] This reaction utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain, thus driving the reaction forward without the need for a catalyst.[2] The absence of a toxic metal catalyst makes SPAAC highly biocompatible and ideal for live-cell and in vivo imaging.[11] However, SPAAC reactions are generally slower than their copper-catalyzed counterparts, and the bulkier cyclooctyne reagents can sometimes lead to steric hindrance or off-target reactions with thiols.[5][10]
Quantitative Data Summary
The following tables summarize key quantitative data to facilitate a direct comparison between CuAAC and SPAAC.
Table 1: General Performance Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited in vivo due to copper cytotoxicity; requires ligands to mitigate toxicity.[6][7] | Excellent biocompatibility, ideal for in vivo and live-cell applications.[11] |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[12] | Slower than CuAAC, highly dependent on the cyclooctyne structure.[10] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS).[13] | Some cyclooctynes can react with thiols.[5] |
| Reagent Size | Small terminal alkynes. | Bulky cyclooctynes. |
Table 2: Comparative Labeling Efficiency and Cell Viability
| Method | Conditions | Labeling Efficiency | Cell Viability | References |
| CuAAC | In vitro proteomics | Higher labeling efficiency and specificity; identified 229 O-GlcNAc modified proteins. | Not applicable (cell lysates). | [5] |
| SPAAC | In vitro proteomics | Lower labeling efficiency; identified 188 O-GlcNAc modified proteins. | Not applicable (cell lysates). | [5] |
| CuAAC | 50 µM CuSO₄ without ligand in live cells | - | Appreciable toxicity (~75% cell viability). | [14][15] |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) in live cells | Effective labeling of cell-surface glycans.[9] | Cell viability preserved.[14] | [9][14] |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand in live cells | >18% on membrane proteins, ~9-14% on cytosolic proteins (with biothiol reduction). | ~75% cell viability. | [15][16] |
Experimental Workflows and Signaling Pathways
To better visualize the processes, the following diagrams illustrate the reaction mechanisms of CuAAC and SPAAC, and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for metabolic labeling followed by either CuAAC or SPAAC ligation.
Protocol 1: Metabolic Labeling with Azido (B1232118) Sugars
This protocol is for the metabolic incorporation of an azido sugar, N-azidoacetylmannosamine (Ac₄ManNAz), into cell-surface glycans.
-
Cell Culture: Seed HeLa cells at 1 x 10⁵ cells/mL on glass-bottom Petri dishes and grow overnight at 37°C and 5% CO₂.[9][17]
-
Metabolic Labeling: Add Ac₄ManNAz to the growth medium to a final concentration of 50 µM and incubate the cells for 48 hours.[9][17] This allows for the metabolic incorporation of the azido sugar into cell-surface sialic acids.
Protocol 2a: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Live Cells
This protocol is adapted for labeling azido-modified glycans on live cells with a fluorescently-labeled alkyne.[9][17]
-
Preparation of Reagents:
-
Click-iT® Reaction Cocktail: Prepare the reaction cocktail immediately before use. For a typical reaction, mix a copper(II) sulfate (B86663) solution with a copper-stabilizing ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in a 1:5 molar ratio.[9]
-
Reducing Agent: Prepare a fresh solution of sodium ascorbate (B8700270).
-
Fluorescent Alkyne Probe: Dilute the alkyne-functionalized fluorophore to the desired concentration in a suitable buffer (e.g., DPBS).
-
-
Labeling Procedure:
-
Wash the metabolically labeled cells once with pre-warmed PBS.
-
Prepare the CuAAC reaction solution by adding the fluorescent alkyne probe, the pre-mixed CuSO₄/THPTA solution (e.g., to a final concentration of 50 µM copper), and sodium ascorbate (e.g., to a final concentration of 2.5 mM) to DPBS.[9][17]
-
Incubate the cells with the reaction solution for 5-15 minutes at room temperature or 4°C to minimize endocytosis.[9][18]
-
Wash the cells three times with PBS.
-
-
Imaging: Proceed with live-cell imaging or fix the cells for subsequent analysis.
Protocol 2b: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells
This protocol describes the labeling of azido-modified proteins on live cells using a cyclooctyne-conjugated fluorophore.[18]
-
Preparation of Staining Solution: Dilute the cyclooctyne-conjugated fluorophore (e.g., Cy5-DBCO) in a biocompatible buffer like Hanks' Balanced Salt Solution (HBSS) to the desired concentration (e.g., 20-50 µM).[18]
-
Labeling Procedure:
-
Wash the metabolically labeled cells once with pre-warmed PBS.
-
Exchange the PBS with the staining solution.
-
Incubate the cells for 15-30 minutes at 37°C.[18]
-
Wash the cells three times with PBS.
-
-
Imaging: Proceed with live-cell imaging or fix the cells for further processing.
Conclusion
Both CuAAC and SPAAC are powerful tools for post-treatment cellular imaging. The choice between them depends on the specific experimental requirements. For applications demanding rapid labeling and where short-term exposure to a well-ligated copper catalyst is acceptable, CuAAC may be the preferred method.[14] However, for most live-cell and in vivo studies, especially those involving sensitive cell types or requiring long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice.[11][14] Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their cellular imaging studies with confidence.
References
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. A Fluorogenic Probe for the Catalyst-Free Detection of Azide-Tagged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cellular consequences of copper complexes used to catalyze bioorthogonal click reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Super-Resolution Imaging of Plasma Membrane Proteins with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 5-Azidopentyl 4-methylbenzenesulfonate
The following document provides comprehensive guidance on the safe and proper disposal of 5-Azidopentyl 4-methylbenzenesulfonate (B104242), a linker molecule containing a potentially energetic azide (B81097) group. This procedure is designed for researchers, scientists, and drug development professionals to ensure laboratory safety and regulatory compliance. Adherence to these protocols is critical to mitigate risks associated with the handling of organic azides.
Hazard Identification and Stability Assessment
5-Azidopentyl 4-methylbenzenesulfonate contains an organic azide functional group, which is an "explosophore." Such compounds are sensitive to heat, light, friction, and pressure and can decompose violently.[1] Before handling, a stability assessment is crucial.
Key Hazard Data Summary
| Property | Value | Significance & Handling Precautions |
| Molecular Formula | C₁₂H₁₇N₃O₃S | Indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur. |
| Azide Group | -N₃ | Potentially explosive functional group. Requires careful handling and deactivation before disposal.[1] |
| Carbon to Nitrogen Ratio (C/N) | 4:1 (12 Carbons / 3 Nitrogens) | A higher C/N ratio generally suggests greater stability. This compound is relatively stable but must still be handled with caution.[1][2] |
| Rule of Six | Compliant | The molecule has more than six carbon atoms per energetic azide group, suggesting it is less likely to be shock-sensitive.[1][2] |
| Incompatibilities | Strong acids, heavy metals, halogenated solvents, strong oxidizing agents. | Mixing with acids can produce highly toxic and explosive hydrazoic acid.[1][3] Contact with metals can form shock-sensitive metal azides.[3][4] Halogenated solvents can form extremely unstable di- and tri-azidomethane.[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required at all times. For handling organic azides, the following are mandatory:
-
Eye Protection: Safety glasses or splash goggles must be worn.[4]
-
Hand Protection: Nitrile gloves are required. For handling concentrated solutions, consider double-gloving or using Silver Shield®/4H® gloves.[4]
-
Body Protection: A flame-resistant lab coat must be worn.[4]
-
Additional Protection: All work involving the neat compound or concentrated solutions should be conducted within a certified chemical fume hood, and a blast shield should be used.[4]
Deactivation and Disposal Protocol
Organic azides must be chemically deactivated to a more stable form, such as an amine, before disposal as chemical waste.[1] The Staudinger reaction, using triphenylphosphine (B44618) (PPh₃), is a common and effective method for this purpose.[5] Under no circumstances should untreated azide solutions be disposed of down the drain. [4][6]
Experimental Protocol: Staudinger Reduction of this compound
This procedure should be performed in a chemical fume hood with a blast shield in place.
Materials:
-
Waste solution containing this compound.
-
Triphenylphosphine (PPh₃).
-
An appropriate solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether).
-
Ice bath.
-
Stir plate and stir bar.
-
Round-bottom flask.
Procedure:
-
Preparation: Place the flask containing the waste azide solution on the stir plate within an ice bath and begin stirring.
-
Reagent Addition: In a separate container, dissolve 1.1 to 1.5 molar equivalents of triphenylphosphine in a suitable solvent.
-
Quenching: Slowly add the triphenylphosphine solution to the stirring, cooled azide solution. Vigorous bubbling (evolution of nitrogen gas) should be observed. Continue adding the PPh₃ solution dropwise to control the rate of gas evolution.[5]
-
Reaction Completion: Once the gas evolution ceases, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional hour to ensure the reaction is complete.[5]
-
Verification (Optional but Recommended): The completion of the reaction can be monitored by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the characteristic azide peak at ~2100 cm⁻¹).
-
Waste Collection: The resulting solution, now containing the stable iminophosphorane or hydrolyzed amine, is significantly safer. This deactivated solution should be collected in a designated, properly labeled hazardous waste container for non-halogenated organic waste.[5]
-
Labeling and Storage: Clearly label the waste container as "Deactivated Azide Waste" and list all chemical constituents. Do not mix with other waste streams, especially acidic waste.[1][3] Store the container in a designated satellite accumulation area until collection by your institution's Environmental Health & Safety (EH&S) department.[7][8]
Spill and Emergency Procedures
-
Minor Spill: If a small amount of the azide solution spills within the fume hood, absorb it with a non-reactive absorbent material like vermiculite (B1170534) or sand. Collect the contaminated material in a sealed container, label it as hazardous waste, and dispose of it through EH&S.
-
Major Spill or Emergency: In the event of a large spill, fire, or explosion, evacuate the laboratory immediately. Alert others in the vicinity and contact your institution's emergency response team.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. benchchem.com [benchchem.com]
- 6. uvic.ca [uvic.ca]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Personal protective equipment for handling 5-Azidopentyl 4-methylbenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety, handling, and disposal information for 5-Azidopentyl 4-methylbenzenesulfonate (B104242). The following procedures are designed to ensure the safe execution of research and development activities involving this compound.
Hazard Identification and Summary
Key Hazards:
-
Organic Azide (B81097): Potentially explosive. May decompose violently upon initiation.
-
Sulfonate Ester: May cause skin and eye irritation.
A quantitative hazard summary is not available due to the absence of a specific SDS. Always handle with extreme caution.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling 5-Azidopentyl 4-methylbenzenesulfonate. The following table outlines the required PPE.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and potential explosions. |
| Hand Protection | Double-gloving with nitrile gloves. | Provides chemical resistance and minimizes exposure in case of a single glove failure. |
| Body Protection | Flame-resistant lab coat. | Protects against splashes and provides a layer of protection from fire. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation. |
Operational Plan: Step-by-Step Handling Protocol
All operations involving this compound must be conducted in a certified chemical fume hood.
Preparation:
-
Ensure the chemical fume hood is clean and free of clutter.
-
Post a warning sign indicating that a potentially explosive compound is in use.
-
Assemble all necessary equipment, including non-metallic spatulas and stir bars. Do not use metal utensils to avoid the formation of heavy metal azides, which are highly explosive.
-
Have a blast shield available and positioned in front of the experimental setup.
Handling and Reactions:
-
Carefully transfer the required amount of this compound using a non-metallic spatula.
-
Avoid grinding, scraping, or subjecting the compound to friction or shock.
-
When setting up reactions, ensure the system is not completely sealed to avoid pressure buildup.
-
Do not use halogenated solvents such as dichloromethane (B109758) or chloroform, as they can form explosive di- and tri-azidomethane.
-
Maintain the reaction at the lowest practical temperature.
Work-up and Purification:
-
Quench the reaction carefully.
-
Avoid concentrating the reaction mixture to dryness.
-
If purification by chromatography is necessary, be aware that this can increase the risk of decomposition due to friction.
Disposal Plan
All waste containing this compound must be treated as hazardous and potentially explosive.
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (e.g., weighing paper, gloves, pipette tips) in a designated, labeled container for azide waste.
-
Liquid Waste: Collect all liquid waste containing the azide in a separate, designated, and clearly labeled container.
Waste Treatment and Disposal:
-
Never dispose of azide-containing waste down the drain.
-
Never mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Before disposal, organic azides should ideally be converted to a more stable form, such as an amine, through a reduction reaction.
-
All azide-containing waste must be disposed of through your institution's hazardous waste management program. Clearly label the waste container with "Azide Waste" and list all components.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
